Sulbenicillin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58569-36-1 |
|---|---|
Molecular Formula |
C16H18N2O7S2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/t9-,10?,11+,14-/m1/s1 |
InChI Key |
JETQIUPBHQNHNZ-OAYJICASSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C |
Origin of Product |
United States |
Structural Chemistry and Chemoinformatics of Sulbenicillin
Elucidation of Sulbenicillin's Molecular Architecture in Research
The molecular architecture of This compound (B1681181) has been established through standard chemical synthesis and characterization techniques. Its identity is confirmed by a consistent set of chemical identifiers and descriptors available in public chemical databases. The definitive structure is represented by its IUPAC name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid nih.gov.
The elucidation of such structures in research typically involves a combination of spectroscopic methods. Techniques like Fourier-transform infrared spectroscopy (FTIR) are used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the connectivity and spatial arrangement of atoms. Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern. nih.govbiospec.netchemrxiv.orgchemrxiv.orgnih.gov While specific elucidation papers for this compound were not the focus of the search, the application of these analytical techniques is standard practice for confirming the structure of synthetic penicillins.
| Identifier Type | Identifier | Source |
|---|---|---|
| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | nih.gov |
| Molecular Formula | C16H18N2O7S2 | nih.govwikipedia.orgebi.ac.uk |
| Molecular Weight | 414.45 g/mol | nih.govwikipedia.org |
| CAS Number | 41744-40-5 | nih.govwikipedia.org |
| SMILES | CC1(C@@HC@@HNC(=O)C@@HS(=O)(=O)O)C(=O)O)C | nih.govwikipedia.org |
| InChIKey | JETQIUPBHQNHNZ-NJBDSQKTSA-N | nih.govwikipedia.org |
Stereochemical Considerations and Enantiomeric Research of this compound
The biological activity of many drugs is highly dependent on their three-dimensional structure, a field known as stereochemistry. nih.govyoutube.com Chiral molecules, which are non-superimposable on their mirror images, are called enantiomers. nih.gov These different spatial arrangements can lead to significant differences in pharmacological activity. nih.govresearchgate.net
This compound is a chiral molecule with multiple stereocenters. The specific stereochemistry is crucial for its antibacterial efficacy. The IUPAC name precisely defines the absolute configuration at these chiral centers: (2S,5R,6R) for the core penicillin structure and (2R) for the carbon atom in the acylamino side chain bearing the phenyl and sulfo groups nih.gov.
Research into penicillin-type antibiotics has consistently shown that only one specific stereoisomer is biologically active. researchgate.net This stereoselectivity arises because the drug must fit into a specific three-dimensional active site on its target enzymes, the penicillin-binding proteins (PBPs). patsnap.com Any deviation from the correct stereochemistry would prevent proper binding and inhibition of the enzyme. While specific enantiomeric research on this compound itself is not detailed in the provided results, the principles derived from the broader class of beta-lactam antibiotics apply. For instance, modifying the stereochemistry of the penicillin core, such as creating a trans conformation of hydrogens at C-5 and C-6 instead of the natural cis conformation, dramatically alters its biological activity profile. nih.gov
Conformational Analysis of this compound and its Implications for Molecular Interactions
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For penicillins, the specific three-dimensional shape, or conformation, is critical for its ability to interact with and inhibit bacterial enzymes. researchgate.netias.ac.in
The antibacterial activity of penicillins is associated with a "compact" or "closed" conformation. researchgate.net This conformation presents a specific molecular shape to the active site of the penicillin-binding protein (PBP). researchgate.net The fused beta-lactam and thiazolidine rings of the penicillin core are not flat and can exist in different puckered conformations. ias.ac.inarcjournals.org The biologically active conformation is thought to mimic the D-Ala-D-Ala peptide substrate of the PBP enzyme. ias.ac.infrontiersin.org
The orientation of key functional groups is vital for molecular interactions. Specifically, the C3-carboxyl group and the nitrogen-hydrogen (N-H) group of the side chain must be exposed on the accessible face of the molecule to form crucial hydrogen bonds with residues in the PBP active site. researchgate.net The interaction between the antibiotic and the PBP is a covalent one, where a serine residue in the enzyme's active site attacks the carbonyl carbon of the beta-lactam ring. researchgate.netfrontiersin.org The specific conformation of this compound ensures that the beta-lactam ring is positioned correctly for this nucleophilic attack, leading to the inactivation of the enzyme and disruption of bacterial cell wall synthesis. patsnap.com The understanding of these structural dynamics is crucial for designing more effective therapeutic strategies. nih.gov
Structure-Activity Relationships (SAR) in this compound Analogs: A Mechanistic Research Focus
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's structure relates to its biological activity. By synthesizing and testing analogs with systematic modifications, researchers can identify the key structural features (pharmacophores) responsible for the desired effect. nih.govresearchgate.netresearchgate.net
For penicillins, the 6-acylamino side chain is a critical determinant of the antibiotic's properties, including its spectrum of activity and its stability against bacterial resistance enzymes called beta-lactamases. nih.govfuturelearn.com The core penicillin structure itself has weak antibacterial activity; the side chain is essential for potent action.
In this compound, this side chain is a D-2-phenyl-2-sulfoacetamido group. Research on this compound analogs has demonstrated the importance of this side chain. For example, studies on 6 alpha-methoxythis compound analogues with hydrophilic substituents on the phenyl ring led to compounds with potent activity against Pseudomonas aeruginosa, including strains that produce beta-lactamases nih.gov. This indicates that modifications to the side chain can enhance the molecule's effectiveness against resistant bacteria. The size, shape, and spatial arrangement of substituents on the side chain are often more important for activity than their electronic or lipophilic character. nih.gov
| Modification Area | Structural Change | Impact on Activity | Reference |
|---|---|---|---|
| 6-Acylamino Side Chain (Phenyl Ring) | Addition of hydrophilic substituents (e.g., 3,4-dihydroxy) | Potent activity against Pseudomonas aeruginosa | nih.gov |
| Penicillin Core | Addition of 6-alpha-methoxy group | Improved activity against beta-lactamase producing strains | nih.gov |
The bactericidal action of this compound and all beta-lactam antibiotics stems from the chemical reactivity of the four-membered beta-lactam ring. wikipedia.orgfrontiersin.orgresearchgate.netnih.gov This ring is inherently strained due to its small size and the deviation of bond angles from their ideal values. reddit.comkhanacademy.org
This high degree of ring strain, combined with another key structural feature, makes the amide bond within the lactam ring unusually susceptible to hydrolysis. In a typical, non-strained amide, the nitrogen atom's lone pair of electrons participates in resonance with the carbonyl group, which stabilizes the bond and makes it less reactive. However, in the fused ring system of penicillin, the nitrogen atom is forced into a more pyramidal geometry, which significantly reduces this resonance stabilization. frontiersin.orgkhanacademy.org
The consequence of these two factors—ring strain and reduced resonance—is that the carbonyl carbon of the beta-lactam ring is highly electrophilic. futurelearn.com It readily reacts with nucleophiles, such as the active site serine of PBPs, forming a stable covalent bond that inactivates the enzyme. frontiersin.orgnih.gov This prevents the bacteria from properly synthesizing their cell wall, leading to cell lysis and death. wikipedia.orgpatsnap.com
A distinguishing feature of this compound is the sulfonic acid (-SO₃H) group on its acylamino side chain. This functional group significantly influences the compound's properties. It has been reported that the introduction of a sulfonic acid group can augment the antimicrobial activity of a compound. nih.gov
The sulfonic acid moiety is a strong acid, meaning it is ionized (negatively charged as a sulfonate, -SO₃⁻) at physiological pH. nih.gov This has several important consequences:
Increased Hydrophilicity: The charged nature of the sulfonate group increases the water solubility of the molecule. This can affect its distribution in the body and its ability to penetrate the outer membrane of Gram-negative bacteria.
Bioisosterism: The sulfonic acid group can act as a bioisostere for a phosphate (B84403) group, meaning it has a similar size, shape, and electronic properties. This allows it to potentially engage in similar interactions with target enzymes. nih.gov
Target Interaction: The negatively charged group can form strong ionic interactions or hydrogen bonds with positively charged residues (like arginine or lysine) in the active site of PBPs, potentially enhancing the binding affinity of the antibiotic.
Studies on analogs of this compound bearing hydrophilic substituents, including the sulfonic acid group, have shown potent activity against clinically important pathogens like Pseudomonas aeruginosa nih.gov.
Chemoinformatic Characterization of this compound and Related Compounds
The chemoinformatic analysis of this compound, a semisynthetic penicillin antibiotic, provides valuable insights into its physicochemical properties and its relationship with other compounds. This characterization is fundamental for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for the discovery of new structurally related antibiotic agents.
A variety of computational descriptors can be calculated to summarize the structural and physicochemical properties of this compound. These descriptors are essential for quantitative structure-activity relationship (QSAR) studies and for computational drug design. Key identifiers for this compound include its CAS Registry Number, 41744-40-5, and its IUPAC name, (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid scitechnol.com.
The molecular formula of this compound is C16H18N2O7S2, and it has a molecular weight of approximately 414.45 g/mol scitechnol.comnih.gov. For computational purposes, its structure can be represented in various line notations. The Simplified Molecular Input Line Entry System (SMILES) string for this compound is CC1(C@@HC(=O)O)C scitechnol.comscitechnol.com. The International Chemical Identifier (InChI) provides a more detailed and unique representation: InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/t9-,10-,11+,14-/m1/s1, with the corresponding InChIKey being JETQIUPBHQNHNZ-NJBDSQKTSA-N scitechnol.comscitechnol.com.
Several computed properties that predict the behavior of this compound in biological systems are available from databases such as PubChem. These descriptors are crucial for assessing its "drug-likeness" and potential pharmacokinetic properties.
| Descriptor | Value | Source |
|---|---|---|
| Molecular Weight | 414.5 g/mol | scitechnol.com |
| XLogP3 | 1.1 | scitechnol.com |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 9 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
| Exact Mass | 414.05554326 Da | scitechnol.com |
| Topological Polar Surface Area | 175 Ų | scitechnol.com |
| Heavy Atom Count | 27 | nih.gov |
| Complexity | 755 | scitechnol.com |
The discovery of novel antibiotics often involves searching large chemical databases for analogs of existing drugs. For this compound, this process entails mining databases like PubChem, ChEMBL, and other specialized repositories for compounds with structural similarities nih.govebi.ac.ukucr.edu. The underlying principle is that structurally similar molecules are likely to exhibit similar biological activities researchgate.net.
The degree of similarity between two molecules is quantified using a similarity coefficient. The Tanimoto coefficient is a widely used metric in chemical database searching, providing a value from 0 (no similarity) to 1 (identical structures) nih.govijssst.info. By setting a similarity threshold, researchers can retrieve a set of compounds from a database that are structurally related to the query molecule, in this case, this compound.
For instance, a similarity search for this compound in a database like PubChem would involve using its structure as a query to find other compounds with a high Tanimoto similarity score youtube.com. This can lead to the identification of other penicillins or beta-lactam antibiotics with potentially novel or improved properties nih.gov. The retrieved analogs can then be further investigated through computational modeling and experimental testing.
3D similarity searching offers a complementary approach by considering the three-dimensional shape and electrostatic properties of molecules libretexts.org. This method can identify structurally diverse compounds that share a similar shape to this compound, which may be indicative of a similar mode of action at the biological target.
The process of database mining for this compound analogs can be summarized in the following workflow:
| Step | Description | Key Tools/Concepts |
|---|---|---|
| 1. Query Definition | The chemical structure of this compound is used as the search query. | SMILES, InChI, or 2D/3D structure file. |
| 2. Database Selection | A relevant chemical database is chosen for the search. | PubChem, ChEMBL, DrugBank. |
| 3. Fingerprint Generation | Molecular fingerprints are generated for the query and database compounds. | PubChem Fingerprints, ECFP4, MACCS keys. |
| 4. Similarity Calculation | A similarity coefficient is used to compare the fingerprints. | Tanimoto coefficient, Dice index. |
| 5. Hit Retrieval and Analysis | Compounds exceeding a predefined similarity threshold are retrieved and analyzed. | Virtual screening, QSAR. |
Through these chemoinformatic approaches, the vast chemical space can be efficiently explored to identify promising new antibiotic candidates based on the this compound scaffold.
Synthetic Methodologies and Chemical Modifications of Sulbenicillin
Original Synthesis Pathways and Industrial Production Research of Sulbenicillin (B1681181)
This compound is a semi-synthetic penicillin, meaning it is produced through chemical modification of a naturally fermented precursor. patsnap.com The foundational nucleus for this compound is 6-aminopenicillanic acid (6-APA), which is typically produced via enzymatic cleavage of Penicillin G or Penicillin V, themselves obtained from large-scale fermentation of the fungus Penicillium chrysogenum. google.comnih.govgoogle.com
Industrial-scale synthesis of this compound Sodium involves a multi-step chemical process designed for high yield and purity. A common and cost-effective pathway involves the acylation of the 6-amino group on the 6-APA nucleus with a derivative of α-sulfophenylacetic acid. google.comquora.com
Key steps in established industrial methods include:
Activation of the Side Chain : The process begins with the activation of α-sulfophenylacetic acid. This is typically achieved by reacting it with an acyl chloride, such as pivaloyl chloride, or a chloroformate in the presence of an organic base. google.comgoogle.com This reaction creates a highly reactive mixed anhydride (B1165640) intermediate.
Acylation of 6-APA : The core of the synthesis is the condensation reaction where the mixed anhydride is reacted with 6-APA. google.com To facilitate this step, the 6-APA is often first dissolved in an organic solvent with the help of an organic base or protected using a silanization protective material. google.comgoogle.com This reaction forms the amide bond, yielding this compound acid.
Salt Formation and Purification : The resulting this compound acid is then converted to its more stable and soluble sodium salt. This is accomplished by reacting it with a sodium source, such as sodium isooctoate or sodium 2-ethylhexanoate. google.comgoogle.com The final product, this compound Sodium, is then isolated and purified through crystallization, often using a mixed solvent system of water, ethanol, and acetone (B3395972) to achieve a high purity suitable for injection. google.com
This pathway has been optimized for industrial production, characterized by its high yield (often reported as 85-86%), simple operation, and mild reaction conditions, making it economically viable. google.com
Alternative Synthetic Routes and Methodological Advancements for this compound
Research into the synthesis of β-lactam antibiotics is continuous, driven by the need for more efficient, cost-effective, and environmentally friendly processes. biotech-asia.org Advancements in the synthesis of this compound have focused on improving yield, quality, and reducing the use of costly or hazardous reagents. google.comgoogle.com
One of the most significant methodological advancements in the broader field of semi-synthetic penicillin production is the use of enzymatic synthesis. This "green chemistry" approach utilizes enzymes, such as Penicillin G Acylase (PGA), to catalyze the critical acylation step. biotech-asia.orgnih.gov In this method, PGA facilitates the condensation of an acyl donor (an ester or amide derivative of the side-chain acid) with the 6-APA nucleus. biotech-asia.orgnih.gov This process occurs in aqueous media under mild pH and temperature conditions, avoiding the need for harsh organic solvents and complex protection/deprotection steps associated with traditional chemical synthesis. biotech-asia.orgsharif.edu
While specific industrial-scale enzymatic synthesis of this compound is not widely documented in the provided literature, this strategy represents a major methodological advancement for the class. The synthesis would proceed via a kinetically controlled process where PGA catalyzes the transfer of the α-sulfophenylacetyl group from a donor molecule to 6-APA. biotech-asia.org Research on other penicillins has shown that enzymatic methods can lead to high yields and are environmentally superior to purely chemical routes. nih.govsharif.edu
Further advancements reported in patent literature focus on optimizing the chemical pathway by refining solvents, bases, and crystallization techniques to improve the final product's purity and reduce the cost of raw materials. google.comgoogle.com
Derivatization Strategies for this compound: Enhancing Research Probes
Modifications at the Amino Group of the Side Chain
Modifying the acyl side chain attached to the 6-amino group of the penicillin nucleus is a primary strategy for creating new analogues with altered properties. For this compound, this involves synthesizing derivatives with different substituents on the α-sulfophenylacetyl moiety. Research in this area has led to the development of this compound analogues with potentially enhanced antibacterial activity.
A notable example is the synthesis of 6α-methoxythis compound analogues. nih.gov In this work, researchers introduced a methoxy (B1213986) group at the 6α position of the penicillanic acid core and then synthesized a series of derivatives with various hydrophilic substituents on the phenyl ring of the side chain. This structural modification led to the identification of compounds with potent activity against challenging Gram-negative bacteria like Pseudomonas aeruginosa, including strains that produce β-lactamase enzymes. nih.gov This demonstrates that targeted modifications to the side chain are a viable strategy for expanding the activity spectrum of this compound.
Esterification and Prodrug Research Strategies for in vitro or Animal Studies
A significant challenge for many penicillin-class antibiotics is poor oral bioavailability, often due to the polarity of the carboxylic acid group at the C3 position of the penam (B1241934) structure. nih.govuobabylon.edu.iq A well-established strategy to overcome this is the development of ester prodrugs. nih.gov A prodrug is an inactive or less active molecule that is converted into the active drug within the body. nih.gov
For penicillins, the C3-carboxylic acid is esterified, masking its polar nature and increasing the molecule's lipophilicity. uobabylon.edu.iq This can improve absorption from the gastrointestinal tract. Once absorbed, ubiquitous esterase enzymes in the blood and tissues hydrolyze the ester, releasing the active parent antibiotic. uobabylon.edu.iq This approach has been successfully used for other penicillins, such as ampicillin (B1664943), which has been marketed in various ester prodrug forms like pivampicillin (B1678493) and bacampicillin (B1208201) to enhance oral absorption. nih.govnih.gov
While specific commercial prodrugs of this compound are not highlighted, the esterification strategy is directly applicable for research purposes. Synthesizing various ester derivatives of this compound would be a standard method in preclinical studies to investigate its potential for oral delivery or to modify its pharmacokinetic profile for animal studies. nih.gov
Synthesis of Labeled Analogs for Mechanistic Investigations
Understanding how an antibiotic interacts with its molecular targets (e.g., penicillin-binding proteins, PBPs) and resistance enzymes (e.g., β-lactamases) is crucial for drug development. The synthesis of isotopically labeled analogues allows for detailed mechanistic investigations using biophysical techniques like Nuclear Magnetic Resonance (NMR) and isotope-edited Infrared (IR) spectroscopy. nih.gov
A key strategy for preparing labeled penicillins involves the biosynthetic incorporation of stable isotopes. Researchers have developed methods to produce penicillin precursors with a ¹³C label specifically at the reactive β-lactam carbonyl group. nih.gov This is achieved by supplying a fermentation culture with ¹³C-labeled L-cysteine. The fungus incorporates this labeled amino acid into the penicillin nucleus. The resulting labeled 6-APA can then be isolated and used as a starting material in the chemical synthesis of ¹³C-labeled this compound. nih.gov
These labeled analogues act as powerful research probes. For instance, the changes in the NMR signal or IR vibrational frequency of the ¹³C-labeled carbonyl can be monitored upon binding to a β-lactamase enzyme, providing precise information about the chemical environment within the enzyme's active site during the inactivation process. nih.gov
Combinatorial Chemistry Approaches for this compound Analog Discovery
Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.gov This high-throughput synthesis approach, combined with screening, accelerates the discovery of new lead compounds. conicet.gov.ar
This strategy is highly applicable to the discovery of novel penicillin analogues. Using the 6-aminopenicillanic acid (6-APA) nucleus as a common scaffold, a diverse library of this compound analogues could be generated. conicet.gov.ar The process would involve reacting 6-APA with a large collection of different α-sulfophenylacetic acid derivatives, each bearing a unique substituent on the phenyl ring or a modification of the sulfo group. This parallel synthesis can generate hundreds or thousands of unique penicillin derivatives in a short time.
This approach has been successfully applied to the penicillin backbone to create novel hybrids. For example, researchers have used combinatorial strategies to synthesize libraries of penicillin-triazole conjugates and penicillin-peptoid hybrids to screen for new biological activities. nih.govconicet.gov.ar By applying a similar methodology to this compound, a vast chemical space could be explored to identify analogues with improved potency, a broader spectrum of activity, or the ability to overcome specific bacterial resistance mechanisms.
Biotransformation and Enzymatic Synthesis Research for this compound
The industrial production of semi-synthetic β-lactam antibiotics has increasingly shifted towards enzymatic methods due to their environmental and economic advantages over traditional chemical routes. nih.gov The core of this "green" approach is the enzymatic acylation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), with a specific side-chain donor, a reaction catalyzed by the enzyme penicillin acylase (PA), also known as penicillin amidase. researchgate.netnih.gov This enzyme, particularly Penicillin G acylase (PGA) from Escherichia coli, is a cornerstone of industrial biocatalysis, facilitating the synthesis of widely used penicillins like ampicillin and amoxicillin (B794). researchgate.netnih.govnih.gov
The synthesis of this compound via this enzymatic pathway involves the condensation of 6-APA with its characteristic side chain, α-sulfophenylacetic acid. nih.govebi.ac.uk However, the development of a biocatalytic process for this compound is met with significant challenges rooted in the substrate specificity of known penicillin acylases. The active site of many penicillin acylases, which binds the acyl donor, is markedly hydrophobic. nih.gov Research on the penicillin acylase from Streptomyces lavendulae, for instance, revealed that the enzyme efficiently hydrolyzes penicillins with hydrophobic aliphatic or phenoxymethyl (B101242) acyl-chains but fails to process those with polar substituents in the acyl moiety. nih.govelectronicsandbooks.com This suggests the structure and hydrophobicity of the acyl group are critical determinants for enzyme specificity. nih.gov
The side chain of this compound, α-sulfophenylacetic acid, possesses a highly polar sulfonic acid group. This feature presents a substantial steric and electronic mismatch for the typically hydrophobic binding pockets of enzymes like the S. lavendulae PA, hindering effective enzymatic acylation. nih.gov Similarly, another key enzyme, acyl-CoA:6-APA acyltransferase from Penicillium chrysogenum, demonstrates stringent requirements for its substrates, although it can tolerate some substitutions on the phenyl ring of the side chain. nih.govnih.gov While it accepts hydroxylated phenylacetyl groups, its efficacy with a bulky and highly polar sulfo-group, as found in this compound's side chain, is not documented and likely to be low. nih.gov
These enzymatic limitations mean that the synthesis of this compound has predominantly relied on conventional chemical methods. As detailed in patent literature, a common chemical route involves the activation of α-sulfophenylacetic acid by converting it into a mixed anhydride with a chloroformate. google.com This activated intermediate is then reacted with 6-APA (often with its carboxyl group temporarily protected) in a condensation step to yield this compound. google.comgoogle.com The final product is typically isolated and purified as its sodium salt to improve water solubility. google.com
Below is a data table summarizing the research findings regarding the enzymatic synthesis approach for penicillins and the specific challenges posed by this compound.
Table 1: Research Findings on Enzymatic Penicillin Synthesis and Applicability to this compound
| Enzyme/System | Substrate(s) | Key Findings & Research Details | Relevance to this compound Synthesis |
|---|---|---|---|
| Penicillin G Acylase (PGA) (e.g., from E. coli) | 6-APA, Phenylglycine methyl ester (for Ampicillin) | Widely used for industrial synthesis of semi-synthetic penicillins via kinetically controlled acylation. researchgate.net | The general principle is applicable, but the enzyme's tolerance for the α-sulfophenylacetyl side chain is the primary obstacle. |
| Penicillin Acylase from Streptomyces lavendulae | Penicillin V, penicillins with aliphatic acyl-chains | The enzyme possesses a highly hydrophobic active site and fails to hydrolyze penicillins that have polar substituents on the acyl side chain. nih.govelectronicsandbooks.com | Unlikely to be an effective catalyst for this compound due to the high polarity of the sulfonic acid group on the side chain. |
| Acyl-CoA: 6-APA acyltransferase from Penicillium chrysogenum | 6-APA, various acyl-CoA derivatives | The enzyme accepts some substitutions on the phenyl ring of the side chain, such as hydroxyl groups. nih.gov | While showing some flexibility, its activity on a sulfo-substituted side chain like that of this compound has not been reported and may be sterically or electronically hindered. |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 6-aminopenicillanic acid (6-APA) |
| Acetone |
| Ampicillin |
| Amoxicillin |
| Carbenicillin (B1668345) |
| Cefadroxil |
| Cephalexin |
| Chloroformate |
| Dibekacin (B1670413) |
| Ethanol |
| Methanol (B129727) |
| Phenylacetic acid |
| Phenylglycine methyl ester |
| Piperacillin (B28561) |
| Sodium 2-ethylhexanoate |
| This compound |
| This compound Sodium |
| α-sulfophenylacetic acid |
| Ticarcillin |
Mechanistic Basis of Action: Molecular and Cellular Research on Sulbenicillin
Inhibition of Penicillin-Binding Proteins (PBPs) by Sulbenicillin (B1681181): Primary Molecular Target Research
The primary molecular targets of this compound, like all β-lactam antibiotics, are the Penicillin-Binding Proteins (PBPs). patsnap.comnews-medical.net These are a group of bacterial enzymes anchored in the cell membrane that are crucial for the final steps of peptidoglycan synthesis, a polymer essential for the structural integrity of the bacterial cell wall. news-medical.nettaylorandfrancis.com PBPs are characterized by their affinity for and binding of penicillin and its derivatives. wikipedia.org
This compound achieves its antibacterial effect by binding to and inactivating multiple types of PBPs. patsnap.com Bacteria possess several PBP subtypes, broadly categorized as high-molecular-weight (HMW) and low-molecular-weight (LMW) PBPs, each with distinct roles in cell wall synthesis and maintenance. researchgate.net HMW PBPs are typically essential for cell viability and are involved in the polymerization and cross-linking of the peptidoglycan, while LMW PBPs are often involved in modulating the cell wall's structure. wikipedia.orgresearchgate.net
The efficacy of a β-lactam antibiotic is often related to its binding affinity for specific PBPs. While this compound is known to bind to various PBPs, detailed quantitative data comparing its binding affinities (e.g., 50% inhibitory concentrations or dissociation constants) across a comprehensive range of PBP subtypes from different bacterial species are not extensively detailed in publicly available research. However, the general mechanism implies that this compound, like other penicillins, has varying affinities for different PBPs. For instance, in many bacteria, resistance to penicillins arises from mutations in PBPs that reduce their binding affinity for the antibiotic. nih.govfrontiersin.org The ability of this compound to bind to multiple PBP types is a key feature of its activity. patsnap.com
Table 1: General Classes of Penicillin-Binding Proteins and Their Functions This table describes the general classification of PBPs targeted by penicillin-class antibiotics like this compound.
| PBP Class | Molecular Weight | Typical Function(s) | Role in Peptidoglycan Synthesis |
| Class A | High (HMW) | Bifunctional: Transpeptidase & Glycosyltransferase | Polymerizes glycan chains and cross-links peptides. researchgate.net |
| Class B | High (HMW) | Monofunctional: Transpeptidase | Primarily cross-links peptide side chains. wikipedia.orgresearchgate.net |
| Class C | Low (LMW) | Carboxypeptidase & Endopeptidase | Trims peptide side chains and cleaves cross-links. researchgate.net |
The binding of a β-lactam antibiotic to a PBP is not a simple lock-and-key interaction but a dynamic process that induces significant conformational changes in the enzyme. nih.gov When this compound binds to the active site, it forms a covalent bond, creating a stable acyl-enzyme complex. wikipedia.org This event is known to induce conformational shifts that can increase the thermostability of the enzyme. wikipedia.org
The inhibitory action of this compound is chemically driven by the acylation of a critical serine residue within the PBP's active site. nih.gov The β-lactam ring of this compound mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. taylorandfrancis.com This structural similarity allows this compound to enter the PBP active site, where the catalytic serine residue initiates a nucleophilic attack on the carbonyl carbon of the β-lactam ring. mdpi.com
This attack results in the irreversible opening of the highly strained β-lactam ring and the formation of a stable, long-lived covalent acyl-enzyme intermediate. wikipedia.orgnih.gov This process effectively sequesters the enzyme, preventing it from catalyzing the necessary transpeptidation reactions. taylorandfrancis.com The formation of this stable complex is the definitive step in PBP inactivation by this compound, halting cell wall construction. patsnap.comresearchgate.net
Disruption of Bacterial Cell Wall Biosynthesis Pathways by this compound
By inactivating PBPs, this compound directly sabotages the final and essential stages of bacterial cell wall biosynthesis. This disruption leads to the construction of a weakened, structurally compromised cell wall that cannot withstand the internal osmotic pressure of the bacterial cell. patsnap.com
PBPs are enzymes that exhibit transpeptidase and, in some cases, carboxypeptidase activity. nih.gov
Transpeptidases are responsible for the crucial cross-linking step in peptidoglycan synthesis, forming peptide bridges between adjacent glycan chains to give the cell wall its strength and rigidity. taylorandfrancis.comyoutube.com
Carboxypeptidases are involved in trimming the terminal D-alanine residues from the peptide side chains, which helps regulate the degree of cross-linking. nih.govnih.gov
This compound, by binding to the active site of various PBPs, functions as a potent inhibitor of both these enzymatic activities. patsnap.comtaylorandfrancis.com The inactivation of transpeptidases prevents the formation of new cross-links, while the inhibition of carboxypeptidases can further dysregulate the maturation of the cell wall. nih.govyoutube.com This dual inhibition effectively halts the expansion and repair of the peptidoglycan layer, which is fatal to a growing bacterium. news-medical.net
The bactericidal effect of penicillins like this compound is often a two-pronged assault: the inhibition of cell wall synthesis and the subsequent activation of the bacterium's own autolytic enzymes (autolysins). nih.gov Autolysins are enzymes that normally remodel the cell wall during growth and division.
Research has led to a hypothesis that the inhibition of peptidoglycan synthesis creates a cellular state that triggers the uncontrolled activity of these autolysins. nih.gov One proposed mechanism suggests that inhibitors of cell wall synthesis cause the release of an autolysin inhibitor, such as lipoteichoic acid, from its complex with the autolytic enzyme. nih.gov Once freed from this inhibition, the autolysins begin to degrade the existing peptidoglycan, leading to rapid cell lysis and death. Studies on antibiotic-tolerant bacteria have shown that they often have deficient autolytic enzyme activity, highlighting the importance of this process in the bactericidal action of penicillins. nih.gov Therefore, the action of this compound not only stops the construction of new cell wall material but also triggers an internal mechanism for self-destruction.
Sub-lethal Effects of this compound on Bacterial Physiology
Exposure of bacteria to antibiotic concentrations below the minimum inhibitory concentration (MIC), known as sub-lethal levels, does not typically result in immediate cell death but can induce significant changes in bacterial physiology and behavior. While specific research on the sub-lethal effects of this compound is limited, the effects of related penicillin-class antibiotics provide a framework for its expected impact. These effects are often a result of the stress induced by partial inhibition of cell wall synthesis, leading to a variety of adaptive or detrimental responses.
At the molecular level, a primary sub-lethal effect of beta-lactam antibiotics is the alteration of cell morphology. By targeting penicillin-binding proteins (PBPs) involved in cell division, these antibiotics can cause cells to fail to divide properly, resulting in the formation of long, filamentous structures. nih.gov This filamentation is a direct consequence of the inhibition of septal cell wall synthesis while lateral wall synthesis continues, leading to an increase in cell length and volume without cell separation. nih.gov
Furthermore, sub-lethal concentrations of penicillins can modulate the expression of virulence factors and surface antigens. In studies on Group A Streptococci, exposure to sub-lethal penicillin levels led to a marked reduction in the production of M protein, a key virulence factor, and group-specific carbohydrates. nih.gov This alteration can render the bacteria more susceptible to the host's immune system. However, prolonged exposure can also lead to the selection of variants with reduced antigenicity that are also more resistant to the antibiotic. nih.gov Research on other bacteria has shown that sub-lethal antibiotic exposure can also act as a signaling mechanism, potentially increasing biofilm formation or altering the expression of secretion systems. researchgate.net For instance, sub-inhibitory concentrations of ampicillin (B1664943), the parent compound of this compound, have been shown to enhance the expression of the Type VII Secretion System (T7SS) genes in Enterococcus faecalis. researchgate.net
Table 1: Potential Sub-lethal Effects of this compound on Bacterial Physiology (Inferred from Penicillin-Class Antibiotics)
| Physiological Effect | Molecular Basis | Observed Consequence | Reference |
|---|---|---|---|
| Filamentation | Inhibition of PBPs responsible for septum formation during cell division. | Elongation of bacterial cells without division, forming long filaments. | nih.gov |
| Altered Virulence | Downregulation of genes encoding key virulence factors (e.g., M protein). | Reduced pathogenicity and potentially increased susceptibility to host immune clearance. | nih.gov |
| Modified Gene Expression | Antibiotic-induced stress response acts as a signal, altering transcription. | Upregulation of specific systems, such as secretion systems (e.g., T7SS), or promotion of biofilm formation. | researchgate.net |
| Reduced Antigenicity | Decreased synthesis of surface antigens like group-specific carbohydrates. | Changes in the bacterial surface that can affect host recognition. | nih.gov |
Mechanisms of Synergistic Action with Other Antimicrobial Agents at the Molecular Level
This compound is frequently utilized in combination with other antimicrobial agents to enhance therapeutic efficacy, a strategy known as synergistic action. patsnap.com This is particularly effective against complex or multi-drug resistant infections. The most well-characterized synergy is between this compound and aminoglycoside antibiotics, such as dibekacin (B1670413).
The molecular mechanism behind this synergy is based on the complementary actions of the two drugs. nih.gov this compound, as a beta-lactam antibiotic, acts on the bacterial cell wall. By inhibiting the transpeptidase activity of PBPs, it disrupts the integrity of the peptidoglycan layer. patsnap.com This damage to the cell wall increases the permeability of the bacterial envelope. nih.govnih.gov The increased permeability facilitates the entry of the aminoglycoside antibiotic into the bacterial cell, allowing it to reach its intracellular target more effectively. nih.govnih.gov Once inside, dibekacin binds to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis by causing misreading of mRNA. youtube.compatsnap.com This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death. patsnap.com In essence, this compound acts as a facilitator, breaking down the cell's primary defense barrier to allow the aminoglycoside to deliver a lethal blow to its internal machinery.
Another form of synergy involves the combination of this compound with beta-lactamase inhibitors. Many bacteria develop resistance to penicillins by producing beta-lactamase enzymes, which hydrolyze the beta-lactam ring and inactivate the antibiotic. news-medical.net Beta-lactamase inhibitors, such as sulbactam (B1307), are structurally similar to beta-lactam antibiotics and act as "suicide inhibitors." They irreversibly bind to the active site of the beta-lactamase enzymes, thereby protecting this compound from degradation and restoring its activity against resistant strains.
Table 2: Interactions of this compound with Other Antimicrobial and Therapeutic Agents
| Interacting Agent | Class | Interaction Type | Molecular Mechanism/Effect | Reference |
|---|---|---|---|---|
| Dibekacin | Aminoglycoside | Synergy | This compound damages the cell wall, increasing permeability and facilitating dibekacin entry to its ribosomal target. | nih.govyoutube.com |
| Tobramycin | Aminoglycoside | Antagonism (Pharmacokinetic) | The serum concentration of Tobramycin can be decreased when combined with this compound. | drugbank.com |
| Amikacin | Aminoglycoside | Antagonism (Pharmacokinetic) | The serum concentration of Amikacin can be decreased when combined with this compound. | drugbank.com |
| Tetracycline | Tetracycline Antibiotic | Antagonism | The therapeutic efficacy of this compound can be decreased when used in combination with Tetracycline. | drugbank.com |
| Acenocoumarol | Anticoagulant | Potentiation | This compound may increase the anticoagulant activities of Acenocoumarol. | drugbank.com |
| Cisatracurium | Neuromuscular Blocker | Potentiation | This compound may increase the neuromuscular blocking activities of Cisatracurium. | drugbank.com |
Comparative Mechanistic Studies of this compound with Other Beta-Lactam Antibiotics
This compound belongs to the penicillin class of beta-lactam antibiotics and shares a fundamental mechanism of action with all members of this superclass: the inhibition of bacterial cell wall synthesis. patsnap.commhmedical.com All beta-lactam antibiotics work by acting as structural analogs of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. This allows them to bind to the active site of transpeptidases, also known as penicillin-binding proteins (PBPs), and acylate the catalytic serine residue, thereby irreversibly inactivating the enzyme. mhmedical.com This inactivation prevents the final cross-linking step of peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis due to osmotic pressure. patsnap.com
Despite this shared core mechanism, significant differences exist between this compound and other beta-lactams, such as its parent compound ampicillin or various cephalosporins. These differences arise from variations in their chemical side chains. This compound is a semi-synthetic derivative of ampicillin, specifically designed to enhance its antibacterial properties. patsnap.com The modifications in its structure confer several distinct characteristics:
Penicillin-Binding Protein (PBP) Affinity: Bacteria possess multiple types of PBPs, each with a different role in cell wall synthesis (e.g., elongation, septation). The efficacy of a specific beta-lactam is highly dependent on its affinity for these different PBPs. nih.gov Structural modifications in this compound compared to ampicillin can alter its binding profile, potentially giving it a higher affinity for essential PBPs in certain pathogens, including Gram-negative bacteria. patsnap.com For example, high affinity for PBP3 is often associated with activity against rod-shaped bacteria like P. aeruginosa. nih.gov
Stability to Beta-Lactamases: A primary mechanism of bacterial resistance is the production of beta-lactamase enzymes that destroy the antibiotic. The unique structural modifications of this compound may offer greater stability against certain types of beta-lactamases compared to older penicillins like ampicillin, allowing it to remain effective against some resistant strains. patsnap.com
Outer Membrane Penetration: Particularly in Gram-negative bacteria, the outer membrane acts as a barrier that antibiotics must cross. The chemical properties of this compound's side chain, such as its charge and hydrophilicity, influence its ability to pass through the porin channels of this membrane, affecting its spectrum of activity.
These molecular distinctions mean that while this compound's fundamental action is the same as other penicillins, its specific activity profile—including its spectrum of bacteria, potency, and resistance profile—is unique.
Table 3: Comparative Mechanistic Features of this compound and Other Beta-Lactams
| Feature | This compound | Ampicillin (Parent Compound) | General Cephalosporins | Reference |
|---|---|---|---|---|
| Core Mechanism | Inhibition of PBP-mediated peptidoglycan cross-linking. | Inhibition of PBP-mediated peptidoglycan cross-linking. | Inhibition of PBP-mediated peptidoglycan cross-linking. | patsnap.commhmedical.com |
| PBP Affinity Profile | Broad-spectrum binding; modified for enhanced activity, particularly against Gram-negatives. | Binds to a range of PBPs but is less effective against some resistant strains. | Varies by generation; later generations have increased affinity for PBPs of Gram-negative bacteria. | patsnap.comnih.gov |
| Beta-Lactamase Stability | Designed for enhanced stability against some penicillinases compared to ampicillin. | Susceptible to hydrolysis by many common beta-lactamases. | Generally more resistant to penicillinases, but susceptible to cephalosporinases (e.g., AmpC). | news-medical.netpatsnap.com |
| Spectrum Nuances | Broad spectrum with notable activity against pathogens like Pseudomonas aeruginosa. | Active against many Gram-positives and some Gram-negatives, but resistance is widespread. | Spectrum varies by generation, with increasing Gram-negative coverage in later generations. | patsnap.com |
Antimicrobial Spectrum and Resistance Mechanisms: in Vitro and Preclinical Perspectives
In Vitro Susceptibility Profiling of Sulbenicillin (B1681181)
The in vitro effectiveness of an antibiotic is determined by its ability to inhibit or kill microorganisms under controlled laboratory conditions. The following subsections detail the antimicrobial spectrum of this compound against various classes of bacteria.
Spectrum Against Gram-Positive Bacteria: In Vitro Studies
In vitro evaluations have demonstrated that this compound possesses activity against various Gram-positive bacteria. Its antibacterial spectrum is noted to be similar to that of the related antibiotic, carbenicillin (B1668345); however, studies have indicated that the Minimum Inhibitory Concentration (MIC) values for this compound are often lower against most bacterial strains tested. Clinical investigations have supported these in vitro findings, where this compound therapy was effective in eliminating infections caused by penicillinase-producing staphylococci.
Spectrum Against Gram-Negative Bacteria: In Vitro Studies
This compound has shown significant in vitro activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Comparative studies have been crucial in positioning its efficacy relative to other beta-lactam antibiotics.
Research indicates that this compound exhibits better antimicrobial activity than carbenicillin against both mucoid and non-mucoid strains of P. aeruginosa in nearly all conducted tests nih.gov. While its activity may be somewhat lower than that of piperacillin (B28561) and cefotaxime, this compound demonstrates a more favorable Minimum Bactericidal Concentration (MBC) to MIC ratio, suggesting a potent killing effect nih.gov. Further studies comparing it with newer agents found that against this compound-susceptible P. aeruginosa, the cephalosporin SCE-129 was approximately 10 times more active nih.gov. However, against strains of P. aeruginosa that are resistant to this compound, there was moderate resistance to SCE-129 as well nih.gov.
| Antibiotic | Relative In Vitro Activity Against P. aeruginosa |
| This compound | More active than Carbenicillin nih.gov. |
| Carbenicillin | Less active than this compound nih.gov. |
| Piperacillin | More active than this compound, but with a less favorable MBC/MIC ratio nih.gov. |
| Cefotaxime | More active than this compound, but with a less favorable MBC/MIC ratio nih.gov. |
| SCE-129 | Approximately 10 times more active than this compound against susceptible strains nih.gov. |
Activity Against Anaerobic Microorganisms: In Vitro Studies
The in vitro activity of penicillins against anaerobic bacteria has been well-documented. While specific data on this compound is limited, the performance of structurally similar penicillins provides valuable insight. Studies on carbenicillin, for instance, have shown activity against Bacteroides fragilis, a significant anaerobic pathogen capes.gov.br. Given that this compound often demonstrates greater potency than carbenicillin against other bacteria, it is inferred that it would also be effective against a range of anaerobic isolates nih.gov. The Bacteroides fragilis group is known for its potential to be opportunistic pathogens and is frequently isolated from mixed infections nih.gov.
Minimum Inhibitory Concentration (MIC) Determination Methodologies
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro nih.govresearchgate.net. It is a fundamental measurement for assessing antibiotic susceptibility. Standardized methods are critical for obtaining reliable and reproducible MIC values harvard.edu.
The primary methods for MIC determination are dilution and gradient techniques nih.gov.
Dilution Methods : These involve testing a series of decreasing concentrations of the antibiotic.
Broth Dilution : This can be performed in tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution) nih.govharvard.edu. A standardized bacterial inoculum (typically 5 x 10^5 CFU/mL) is added to wells containing serial twofold dilutions of the antibiotic in a suitable broth, such as Mueller-Hinton Broth (MHB) nih.govnih.gov. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration where no growth is observed harvard.edu.
Agar (B569324) Dilution : In this method, the antibiotic is incorporated into an agar medium (e.g., Mueller-Hinton Agar) at various concentrations before the agar solidifies core.ac.uk. A standardized bacterial inoculum (around 1 x 10^4 CFU/spot) is then spotted onto the surface of each plate nih.gov. The MIC is the lowest antibiotic concentration that inhibits visible bacterial growth after incubation core.ac.uk.
Gradient Methods : This technique uses a strip impregnated with a predefined concentration gradient of an antibiotic. The strip is placed on an inoculated agar plate, and during incubation, the antibiotic diffuses into the agar, creating a continuous gradient. An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the calibrated strip nih.gov.
Minimum Bactericidal Concentration (MBC) Determination Methodologies
The Minimum Bactericidal Concentration (MBC) is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum over a specific period bmglabtech.com. This determination is a subsequent step to the MIC test.
The methodology involves subculturing from the clear tubes or wells (those at and above the MIC) from a broth dilution test onto antibiotic-free agar plates bmglabtech.com. A small, known volume from each clear well is spread onto the agar surface. The plates are then incubated for 24 to 48 hours bmglabtech.comkohkin.net. Following incubation, the number of surviving colonies is counted. The MBC is identified as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the bacterial count from the original inoculum kohkin.net. Time-kill tests can also be employed to evaluate the bactericidal activity of an antibiotic over time, providing a dynamic view of its killing rate nih.gov. Studies have used such tests to demonstrate this compound's bactericidal activity and killing rate in comparison to other penicillins nih.gov.
Mechanisms of Microbial Resistance to this compound: A Molecular Research Focus
As a beta-lactam antibiotic, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis patsnap.comwikipedia.org. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis patsnap.comtaylorandfrancis.comnih.gov. Bacterial resistance to this compound and other beta-lactams is a significant clinical challenge and occurs through several primary molecular mechanisms.
Enzymatic Degradation : The most prevalent mechanism of resistance is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive nih.govnih.gov. These enzymes can be encoded on either the bacterial chromosome or on mobile genetic elements like plasmids nih.gov. The diversity of beta-lactamases is vast, with different classes exhibiting different substrate specificities mdpi.comjscimedcentral.comresearchgate.net.
Alteration of Target Site : Bacteria can develop resistance by modifying the structure of their PBPs nih.gov. These alterations decrease the binding affinity of beta-lactam antibiotics like this compound to the PBP active site . As a result, the antibiotic can no longer effectively inhibit cell wall synthesis, even at high concentrations. This mechanism is a key factor in methicillin resistance in Staphylococcus aureus (MRSA), where the acquisition of the mecA gene leads to the production of a low-affinity PBP2a reactgroup.org.
Reduced Permeability and Efflux : To be effective, this compound must reach its PBP targets. Gram-negative bacteria possess an outer membrane that can act as a permeability barrier nih.gov. Changes in the number or structure of porin channels, which allow antibiotics to pass through this membrane, can restrict drug entry and confer resistance . Additionally, bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching an effective intracellular concentration reactgroup.orglibretexts.org.
Beta-Lactamase-Mediated Hydrolysis of this compound
β-lactamases are enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. jpiamr.eu The susceptibility of this compound to these enzymes is a critical determinant of its antimicrobial efficacy.
Detailed research identifying the full spectrum of specific β-lactamase enzymes that readily hydrolyze this compound is limited in publicly available literature. However, clinical and bacteriological studies have provided some insights. For instance, early comparative evaluations with Carbenicillin, a structurally similar antibiotic, indicated that this compound demonstrated lower minimum inhibitory concentration (MIC) values against various bacterial strains, including penicillinase-producing staphylococci. nih.gov This suggests that this compound may possess a degree of stability against the types of penicillinases produced by these organisms.
Comprehensive kinetic data, such as Michaelis-Menten constants (Km) and catalytic turnover rates (kcat), for the hydrolysis of this compound by various β-lactamases are not extensively reported in the available scientific literature. Such studies are crucial for quantifying the efficiency of enzymatic inactivation and for comparing the stability of this compound to other β-lactam agents. The absence of this specific data for this compound makes it challenging to precisely predict its stability against different classes of β-lactamases. For context, kinetic studies on the β-lactamase inhibitor Sulbactam (B1307) have been performed with a wide range of enzymes, revealing a broad variance in hydrolysis rates depending on the specific enzyme class. nih.govresearchgate.net Similar dedicated studies are needed for this compound to fully characterize its resistance profile.
Table 1: Illustrative Kinetic Parameters of Sulbactam Hydrolysis by Various Beta-Lactamases
This table provides data for the beta-lactamase inhibitor Sulbactam to illustrate the types of kinetic parameters that are needed for this compound. Data specific to this compound hydrolysis is not available in the cited sources.
| Beta-Lactamase (Class) | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|
| TEM-1 (A) | ≤2 | Data not specified | ~1,000,000 | nih.gov |
| SHV-5 (A) | ≤2 | 0.07 | >29,000 | nih.govresearchgate.net |
| CTX-M-15 (A) | >6250 | 14 | 470 | nih.govresearchgate.net |
| AmpC (P. aeruginosa) (C) | 820 | 0.52 | 630 | researchgate.net |
| OXA-23 (D) | 970 | 14 | 14,000 | researchgate.net |
The use of β-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam is a common strategy to overcome resistance mediated by β-lactamase production. nih.gov These inhibitors bind to and inactivate the β-lactamase enzymes, thereby protecting the partner antibiotic from hydrolysis. nih.gov
While there is a wealth of preclinical and clinical data on combinations like ampicillin-sulbactam, amoxicillin-clavulanate, and piperacillin-tazobactam, specific preclinical studies focusing on the combination of this compound with these inhibitors are not well-documented in recent literature. nih.govnih.govnih.gov However, the principle of this approach is directly applicable. The effectiveness of such a combination would depend on the inhibitor's ability to neutralize the specific β-lactamases produced by the infecting organism, thus restoring the intrinsic activity of this compound. Given the structural similarities to other penicillins that are successfully partnered with inhibitors, it is plausible that a combination of this compound with an appropriate inhibitor would demonstrate enhanced efficacy against β-lactamase-producing strains. Preclinical evaluations would be necessary to determine the optimal partner and ratio for this compound against a panel of resistant organisms.
Altered Penicillin-Binding Proteins (PBPs) Affecting this compound
The bactericidal action of β-lactam antibiotics stems from their ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. nih.gov Resistance can emerge through mutations in the genes encoding these PBPs, leading to altered proteins with reduced affinity for β-lactam antibiotics. nih.gov
Specific molecular characterization of PBP mutations that directly affect this compound binding is not extensively detailed in the available literature. Research in this area has largely focused on other β-lactams and pathogens, such as penicillin resistance in Streptococcus pneumoniae. In S. pneumoniae, resistance is often mediated by mutations in pbp2x, pbp2b, and pbp1a genes, which lead to mosaic structures with reduced antibiotic affinity. nih.govmdpi.comnih.gov For example, specific amino acid substitutions near the active site of PBP2x, such as at position T338, have been shown to confer resistance to cefotaxime. nih.gov Similarly, mutations in PBP2b are associated with piperacillin resistance. nih.gov While these findings establish a clear mechanism of resistance, direct evidence linking specific PBP mutations to reduced this compound efficacy is required.
The development of resistance through reduced PBP affinity is a stepwise process, where initial mutations in one PBP can confer low-level resistance, and subsequent alterations in other PBPs can lead to higher levels of resistance. nih.gov Studies on various bacteria have demonstrated that the production of low-affinity PBP variants is a key mechanism of resistance. mdpi.com For instance, in Streptococcus pneumoniae, high-level resistance requires alterations in PBP2x, PBP2b, and PBP1a. nih.gov
There is a notable lack of research specifically measuring the binding affinity of this compound to these clinically important PBP variants. Such studies, often conducted using competitive binding assays with radiolabeled or fluorescent penicillin, are essential to quantify the impact of specific PBP mutations on this compound activity. Without this data, the potential efficacy of this compound against strains with known PBP-mediated resistance can only be inferred from its performance against phenotypically resistant isolates and its structural similarity to other penicillins.
Outer Membrane Permeability and Porin Channel Modifications
The outer membrane of Gram-negative bacteria, such as P. aeruginosa, presents a formidable barrier to the entry of many antibiotics. The passage of hydrophilic drugs like this compound across this membrane is largely facilitated by porin channels. Modifications to these channels can significantly impact the intracellular concentration of the antibiotic.
Biofilm Formation and this compound Penetration Research
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). This mode of growth confers a high level of resistance to antibiotics through various mechanisms, including reduced drug penetration.
Evolution and Spread of Resistance Determinants Affecting this compound
The dissemination of antibiotic resistance is greatly facilitated by the horizontal transfer of resistance genes, often carried on mobile genetic elements like plasmids.
Chromosomal Resistance Mechanisms Research
In vitro and preclinical research has identified several chromosomally encoded mechanisms that confer resistance to this compound, particularly in the opportunistic pathogen Pseudomonas aeruginosa. These mechanisms are intrinsic to the bacterial chromosome and can be activated or enhanced through mutation, leading to reduced susceptibility to this compound and other β-lactam antibiotics. The primary chromosomal resistance mechanisms involve the hyperproduction of β-lactamases and the overexpression of multidrug efflux pumps.
AmpC β-Lactamase Hyperproduction:
Pseudomonas aeruginosa possesses a chromosomally encoded AmpC β-lactamase, a class C cephalosporinase. nih.govnih.gov In wild-type strains, this enzyme is typically produced at low, basal levels, rendering the organism susceptible to antipseudomonal penicillins like this compound. nih.gov However, AmpC production can be induced by exposure to certain β-lactams or become constitutively overexpressed (derepressed) due to mutations in regulatory genes (e.g., ampD, ampR). nih.gov This hyperproduction of AmpC is a significant mechanism of resistance, as the enzyme can efficiently hydrolyze and inactivate a broad range of β-lactams, including this compound. ijcmas.com Strains that constitutively overexpress the blaAmpC gene can exhibit clinically significant resistance to multiple cephalosporins and penicillins. nih.gov Research has shown that there is not always a direct correlation between the level of blaAmpC gene expression and the minimum inhibitory concentration (MIC) values for β-lactams, suggesting the influence of other resistance mechanisms or post-transcriptional regulation. nih.gov
Efflux Pump Overexpression:
Multidrug efflux pumps are membrane-spanning protein complexes that actively extrude antibiotics from the bacterial cell, preventing them from reaching their target sites. In P. aeruginosa, several chromosomally encoded efflux systems contribute to intrinsic and acquired resistance to this compound. The overexpression of these pumps, often resulting from mutations in their regulatory genes, is a common mechanism of resistance.
Research findings indicate that different efflux systems can impact this compound susceptibility. For instance, studies have highlighted the role of the MexXY-OprM system. When this system partners with the outer membrane factor OprA, it has been shown to contribute significantly to resistance against both this compound and Carbenicillin.
The table below illustrates the impact of these chromosomal mechanisms on bacterial susceptibility to β-lactams, based on preclinical research findings.
| Resistance Mechanism | Genetic Basis | Effect on this compound Activity |
| AmpC Hyperproduction | Mutation in regulatory genes (ampD, ampR) leading to derepression of the chromosomal blaAmpC gene. | Increased hydrolysis of this compound, leading to elevated Minimum Inhibitory Concentration (MIC) values. |
| Efflux Pump Overexpression | Mutations in regulatory genes leading to overexpression of systems like MexXY. | Active extrusion of this compound from the bacterial cell, reducing intracellular concentration and efficacy. |
Cross-Resistance Patterns of this compound with Other Beta-Lactams: In Vitro Studies
Cross-resistance occurs when a bacterium develops resistance to one antibiotic, which then confers resistance to other, often structurally related, antibiotics. In vitro studies investigating this compound have revealed complex cross-resistance patterns with other β-lactam agents, indicating that resistance is not always uniform across the class. The specific resistance mechanism at play in a bacterial strain often dictates the spectrum of cross-resistance observed.
Preclinical investigations comparing the in vitro activity of this compound against P. aeruginosa have shown it to be more potent than Carbenicillin in nearly all tested scenarios. nih.gov However, its activity is generally lower than that of Piperacillin and Cefotaxime. nih.gov This inherent difference in activity suggests that the molecular structure of each antibiotic interacts differently with bacterial targets and resistance mechanisms.
Studies on the selection of resistant variants have provided further insight into these patterns. For example, when P. aeruginosa variants are selected for resistance to ureido penicillins like Azlocillin or Piperacillin, they often exhibit a significant (up to 40-fold or more) increase in resistance to these selecting agents. scilit.com These variants typically show increased production of constitutive β-lactamase. scilit.com Crucially, these same variants often display unchanged or only slightly increased resistance to Carbenicillin and Ticarcillin, indicating incomplete cross-resistance. scilit.com This demonstrates that the development of high-level resistance to one type of antipseudomonal penicillin does not necessarily confer high-level resistance to others, including this compound.
Similarly, this compound-resistant strains of P. aeruginosa have been found to be moderately resistant to SCE-129, another antipseudomonal cephalosporin, regardless of their susceptibility to gentamicin (B1671437). nih.gov This finding further supports the concept of partial or moderate cross-resistance between this compound and other advanced-spectrum β-lactams. The majority of carbapenem-resistant isolates of P. aeruginosa have been noted to remain susceptible to agents like ciprofloxacin and amikacin. nih.gov
The following table provides a summary of comparative in vitro activities, illustrating the potential for differential cross-resistance patterns among various β-lactams against P. aeruginosa.
| Antibiotic | Comparative In Vitro Activity vs. This compound | Cross-Resistance Observations |
| Carbenicillin | This compound is generally more active. nih.gov | Variants resistant to other penicillins may show only slightly increased resistance to Carbenicillin. scilit.com |
| Piperacillin | This compound is generally less active. nih.gov | High-level resistance to Piperacillin can be selected for without conferring equally high resistance to Carbenicillin/Ticarcillin. scilit.com |
| Cefotaxime | This compound is generally less active. nih.gov | High rates of cross-resistance are often observed between different cephalosporins (e.g., ceftazidime and cefepime). nih.gov |
| SCE-129 | This compound-resistant strains are moderately resistant to SCE-129. nih.gov | N/A |
Pharmacokinetic and Pharmacodynamic Research in Non Human Systems
Absorption Characteristics of Sulbenicillin (B1681181) in Preclinical Animal Models
The route of administration significantly influences the bioavailability and subsequent efficacy of an antibiotic. Research in animal models has explored various administration routes for this compound to characterize its absorption profile.
Intramuscular and Intravenous Absorption Research in Animal Models
Parenteral administration routes, such as intramuscular (IM) and intravenous (IV), are common for antibiotics with poor oral absorption.
Intramuscular Absorption in Rats: A comparative study in female Sprague-Dawley rats investigated the pharmacokinetics of this compound and carbenicillin (B1668345) following a single intramuscular injection. The research demonstrated that this compound achieves significantly higher peak concentrations in the blood compared to carbenicillin. researchgate.net
Interactive Data Table: Peak Blood Concentration after Intramuscular Administration in Rats
| Compound | Peak Blood Level (µg/mL) | Time to Peak (minutes) |
| This compound | 352 | 60 |
| Carbenicillin | Significantly lower than this compound | 60 |
| Source: Comparative investigation of pharmacokinetic properties of this compound and carbenicillin in rat researchgate.net |
Intravenous and Intramuscular Absorption in Other Animal Models: While specific intravenous pharmacokinetic studies for this compound in various animal models are not extensively detailed in the available literature, research on ampicillin (B1664943)/sulbactam (B1307) combinations provides some insights into the general behavior of similar penicillin-based compounds. In rabbits, a 2:1 combination of ampicillin and sulbactam administered intravenously was best described by an open two-compartment model. nih.gov Following intramuscular injection in rabbits, the bioavailability of ampicillin and sulbactam was high, at 73.34% and 83.20%, respectively. nih.gov Similar high bioavailability after intramuscular administration was observed for this combination in neonatal calves. nih.gov These studies suggest that intramuscular injection is an effective route for achieving systemic circulation of penicillin compounds.
Distribution Profile of this compound in Animal Tissues and Fluids
The distribution of an antibiotic to various tissues and fluids is a critical determinant of its efficacy in treating infections at different sites in the body.
Tissue Penetration Studies in Animal Models
Research in animal models has demonstrated that this compound distributes into various tissues. A study in Sprague-Dawley rats measured the concentrations of this compound in several organs one hour after intramuscular administration. The highest concentrations were found in the kidney, followed by the liver, lung, and heart. researchgate.net This pattern of distribution is consistent with the primary routes of elimination for many penicillins.
Interactive Data Table: this compound Concentration in Rat Tissues (60 minutes post-IM injection)
| Tissue | Concentration (µg/g) |
| Kidney | 2104.1 |
| Liver | 1800 |
| Lung | 92 |
| Heart | 82.4 |
| Source: Comparative investigation of pharmacokinetic properties of this compound and carbenicillin in rat researchgate.net |
In another study focusing on the respiratory tract, the distribution of this compound in the lungs and trachea of rabbits was examined following intravenous administration. nih.gov Although the abstract does not provide specific concentration values, it indicates that the compound does penetrate these tissues.
Protein Binding Research in Animal Plasma
The extent to which a drug binds to plasma proteins influences its distribution and availability to exert its pharmacological effect. Only the unbound fraction of the drug is free to diffuse into tissues.
Specific data on the percentage of this compound that binds to plasma proteins in preclinical animal models such as rats and dogs is not extensively available in the reviewed literature. However, general principles of antibiotic protein binding and data from related compounds offer some context. Interspecies differences in plasma protein binding are common. mdpi.com For many antibiotics, binding to human plasma proteins is slightly higher than in preclinical species like rats, rabbits, and monkeys, with a more significant difference often observed in dogs. mdpi.com Studies on other penicillins have shown varying degrees of protein binding. For instance, research on tamsulosin (B1681236) demonstrated that the percentage of the drug bound to plasma proteins was 79.0-80.6% in rats and 90.2-90.3% in dogs. psu.edu In a study investigating canine albumin polymorphisms, the plasma protein binding of various drugs was evaluated, with meloxicam (B1676189) showing a binding of approximately 95%. nih.govnih.gov The binding of penicillins to bovine serum albumin has also been a subject of study. researchgate.net Without direct data, it is difficult to specify the exact protein binding of this compound in different animal species, but it is expected to exhibit some degree of binding that would influence its pharmacokinetic profile.
Distribution into Specific Anatomical Compartments in Animal Models
The ability of an antibiotic to penetrate specific anatomical compartments is crucial for treating localized infections.
Cerebrospinal Fluid (CSF): Studies have investigated the diffusion of this compound into the cerebrospinal fluid. Research indicates that this compound can penetrate the CSF, a critical factor for the treatment of central nervous system infections like meningitis. nih.gov
Synovial Fluid: Direct studies on the penetration of this compound into the synovial fluid of animal models were not identified. However, research on other antibiotics in rabbits with induced purulent arthritis provides a model for understanding this process. In such models, antibiotics like penicillin-G have been shown to readily diffuse into the infected synovial fluid and membrane. nih.gov The degree of penetration is often influenced by the extent of inflammation and the protein binding characteristics of the drug. nih.gov
Pleural Fluid: Specific data on the distribution of this compound into the pleural fluid of animal models is not detailed in the available literature. However, a study on the distribution of this compound in the lungs of rabbits mentions pleurisy in its MeSH terms, suggesting that the compound's behavior in the context of pleural inflammation may have been considered. nih.gov
Metabolism Pathways of this compound in Preclinical Species
Identification of Metabolites in Animal Studies
Research into the metabolic fate of this compound in preclinical species has been explored, often in comparison to similar β-lactam antibiotics. While comprehensive studies detailing all metabolites in various animal models are not extensively available in the public domain, some insights can be gleaned from related research. For instance, studies on amoxicillin-sulbactam hybrid molecules in rats have shown that sulbactam is predominantly excreted in its unchanged form. mdpi.com This suggests a degree of metabolic stability. In studies involving humans, the primary metabolite of this compound identified is the penicilloic acid derivative, a product of the hydrolytic cleavage of the β-lactam ring. nih.gov It is plausible that a similar metabolic pathway exists in preclinical species, although direct evidence from animal-specific studies on this compound is not readily found in the reviewed literature. Further research utilizing techniques like UPLC-Q-TOF-MS/MS would be beneficial to definitively identify and quantify this compound metabolites in species such as rats and dogs. mdpi.comnih.govmdpi.com
Enzymatic Biotransformation Research
The enzymatic processes governing the metabolism of this compound are fundamental to its pharmacokinetic profile. The primary enzymatic degradation pathway for penicillin-class antibiotics is hydrolysis of the β-lactam ring, a reaction catalyzed by β-lactamase enzymes produced by various bacteria, which is a mechanism of antibiotic resistance. sciforum.net However, metabolism within the host organism is also a key consideration.
In vitro studies on the enzymatic hydrolysis of penicillins, often using purified or immobilized enzymes, have been conducted to understand their stability and degradation kinetics. researchgate.netnih.gov While these studies provide a general understanding of penicillin enzymatic breakdown, specific research identifying the host enzymes (e.g., hepatic or renal enzymes) responsible for the biotransformation of this compound in preclinical species is not extensively detailed in the available literature. General drug metabolism pathways involve Phase I (functionalization) and Phase II (conjugation) reactions. While it is known that penicillins can undergo hydrolysis, the specific cytochrome P450 (CYP) isoforms or other hydrolases involved in this compound metabolism in animal models have not been explicitly identified in the reviewed sources.
Excretion Routes and Clearance of this compound in Animal Models
The elimination of this compound from the body is a crucial pharmacokinetic parameter, with renal and biliary routes being the primary pathways for many antibiotics.
Renal Excretion Mechanisms Research
Renal excretion is a major route for the elimination of this compound. Studies in rats have demonstrated significant urinary excretion of the compound. nih.gov The mechanisms of renal excretion for penicillins generally involve both glomerular filtration and active tubular secretion. nih.gov Research on penicillin G and carbenicillin in rats has provided direct evidence of proximal tubule secretion. nih.gov It is highly probable that this compound, being an anionic compound at physiological pH, is also actively secreted by organic anion transporters (OATs) in the renal tubules of animals. universiteitleiden.nl However, specific studies identifying the precise transporters (e.g., OAT1, OAT3) involved in the renal clearance of this compound in preclinical models are not detailed in the currently available literature.
Biliary Excretion Research
Table 1: Excretion of this compound in Rats
| Excretion Route | Percentage of Administered Dose |
|---|---|
| Urinary Excretion | 39% |
| Biliary Excretion | 10.2% |
Data from a comparative study of this compound and carbenicillin in rats. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in In Vitro and Animal Systems
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is an essential tool for understanding the relationship between drug exposure and its antimicrobial effect, which helps in optimizing dosing regimens. For β-lactam antibiotics like this compound, the time that the free drug concentration remains above the minimum inhibitory concentration (fT > MIC) is generally considered the most critical PK/PD index for efficacy. asm.orgfrontiersin.orgnih.govfrontiersin.org
While specific, fully developed PK/PD models for this compound in in vitro or animal systems are not extensively published, foundational pharmacodynamic studies have been conducted. In vitro time-kill curve studies have evaluated the bactericidal activity of this compound against various pathogens, including multiresistant strains. nih.gov These studies have demonstrated that this compound exhibits a bactericidal effect and a higher killing rate compared to carbenicillin. nih.gov Such time-kill kinetic data are fundamental for the development of mechanistic PK/PD models. nih.govemerypharma.comuem.brbiorxiv.org
Animal infection models, such as the neutropenic mouse thigh infection model, are standard for establishing the PK/PD targets for β-lactam antibiotics. asm.orgfrontiersin.orgnih.govfrontiersin.org Although specific studies applying these models to this compound were not found in the reviewed literature, the established principles from other β-lactams would be applicable. These models would allow for the determination of the fT > MIC target for this compound required for bacteriostatic and bactericidal effects against specific pathogens in a living system. The development of a robust PK/PD model for this compound would require the integration of its pharmacokinetic properties in a relevant animal species with its in vitro pharmacodynamic data. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Amoxicillin (B794) |
| Sulbactam |
| Penicilloic acid |
| Penicillin G |
| Carbenicillin |
| Piperacillin (B28561) |
| Cefotaxime |
| Aztreonam |
| Cefazolin |
| Imipenem |
| Cilastatin |
| Relebactam |
| Ceftaroline |
Time-Kill Curve Studies for PK/PD Parameters
Time-kill curve studies are essential in vitro experiments that evaluate the rate and extent of bacterial killing by an antimicrobial agent over time. For this compound, these studies have been particularly informative in comparing its bactericidal activity against various pathogens with that of other β-lactam antibiotics.
Research on the in vitro activity of this compound against multi-resistant bacterial strains has demonstrated its potent bactericidal effects. In comparative time-kill tests, this compound exhibited a bactericidal activity similar to that of Piperacillin and a notably higher killing rate than Carbenicillin. nih.gov This suggests that this compound is efficient in rapidly reducing bacterial populations.
In studies comparing this compound with other antipseudomonal agents like SCE-129 (Cefsulodin), Gentamicin (B1671437), and Dibekacin (B1670413), this compound's activity was found to be significant, although SCE-129 was approximately 10 times more active against susceptible Pseudomonas aeruginosa strains. nih.gov Against strains of P. aeruginosa that were resistant to this compound, there was also a moderate resistance to SCE-129. nih.gov
Table 1: Comparative Bactericidal Activity of this compound from Time-Kill Studies
| Parameter | This compound vs. Carbenicillin | This compound vs. Piperacillin | This compound vs. Cefotaxime | Reference |
|---|---|---|---|---|
| Killing Rate | Higher | Similar | Not Specified | nih.gov |
| Overall Antimicrobial Activity | Better | Somewhat Lower | Somewhat Lower | nih.gov |
| MBC/MIC Ratio | More Favorable | More Favorable | More Favorable | nih.gov |
Post-Antibiotic Effect (PAE) Research in Microbial Cultures
The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, even when the drug concentration has fallen below the MIC. wikipedia.org This pharmacodynamic parameter is important for optimizing dosing intervals. For β-lactam antibiotics like this compound, the PAE is generally observed against Gram-positive bacteria, while it is often minimal or absent against Gram-negative bacteria. youtube.com
Specific research detailing the PAE of this compound is limited in publicly available literature. However, based on the known characteristics of the penicillin class, it can be inferred that this compound likely induces a significant PAE against susceptible Gram-positive organisms such as Staphylococcus and Streptococcus. scienceopen.com The mechanism behind the PAE of β-lactams is thought to involve the slow recovery of bacteria after non-lethal damage to cell structures and the time required to synthesize new penicillin-binding proteins (PBPs) before growth can resume. wikipedia.org
For Gram-negative bacteria, the lack of a significant PAE for most β-lactams means that the duration of time the drug concentration remains above the MIC (%T>MIC) is the most critical determinant of efficacy. nih.gov
Table 2: Expected Post-Antibiotic Effect (PAE) of this compound Based on General Properties of Penicillins
| Organism Type | Expected PAE Duration | Primary Efficacy Driver | Reference |
|---|---|---|---|
| Gram-Positive Cocci | Significant (≥ 1.5 hours) | PAE and %T>MIC | wikipedia.org |
| Gram-Negative Bacilli | Minimal to None | %T>MIC | youtube.comnih.gov |
Correlation of PK/PD Indices with Efficacy in Animal Infection Models
Animal infection models are indispensable for correlating in vitro activity and pharmacokinetic data with in vivo efficacy. These models help to identify the PK/PD indices (e.g., %T>MIC, Cmax/MIC, AUC/MIC) that best predict the therapeutic success of an antibiotic. nih.gov For β-lactam antibiotics, including the penicillin class to which this compound belongs, the percentage of time that the free drug concentration remains above the MIC (%fT>MIC) is the PK/PD index most strongly correlated with efficacy. nih.gov
A comparative pharmacokinetic study in rats between this compound and Carbenicillin revealed significant differences in their disposition. researchgate.net Following intramuscular administration, this compound achieved peak blood levels and tissue concentrations (kidney, liver, lung, and heart) that were two to six times higher than those of Carbenicillin. researchgate.net Furthermore, the urinary and biliary excretion of this compound was found to be three times higher than that of Carbenicillin, with 39% of the this compound dose recovered in the urine compared to 8.6% for Carbenicillin. researchgate.net These pharmacokinetic advantages suggest that this compound can achieve more effective exposures at the site of infection. researchgate.net
Table 3: Pharmacokinetic Parameters of this compound vs. Carbenicillin in a Rat Model
| Pharmacokinetic Parameter | This compound | Carbenicillin | Reference |
|---|---|---|---|
| Peak Blood Level | Significantly Higher | Lower | researchgate.net |
| Kidney Concentration | Significantly Higher | Lower | researchgate.net |
| Liver Concentration | Significantly Higher | Lower | researchgate.net |
| Lung Concentration | Significantly Higher | Lower | researchgate.net |
| Heart Concentration | Significantly Higher | Lower | researchgate.net |
| Urinary Excretion (% of dose) | 39% | 8.6% | researchgate.net |
| Biliary Excretion (% of dose) | 10.2% | 3.3% | researchgate.net |
Analytical Methodologies for Sulbenicillin Research
Chromatographic Techniques for Quantification and Purity Assessment of Sulbenicillin (B1681181)
Chromatography is the cornerstone for separating this compound from impurities and formulation components, enabling accurate quantification and purity evaluation. High-performance liquid chromatography (HPLC) is the most prevalent technique, often coupled with mass spectrometry for enhanced sensitivity and specificity.
The development of robust HPLC methods is fundamental for the routine analysis of this compound. These methods are optimized to ensure specificity, accuracy, precision, and linearity for both the main compound and its potential impurities. nih.gov Key parameters in method development include the selection of the stationary phase (column), the composition of the mobile phase, detection wavelength, and column temperature.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound analysis. C18 columns are frequently employed as the stationary phase due to their ability to effectively separate a wide range of compounds based on their hydrophobicity. nih.govresearchgate.net The development of a successful HPLC method often involves a strategic approach to optimize the separation of all relevant compounds within a reasonable analysis time. nih.gov
For the determination of related substances in this compound, a typical HPLC method might utilize a Diamonsil C18 column (250mm × 4.6mm, 5μm). researchgate.net The mobile phase composition is critical for achieving good resolution between this compound and its impurities. A common mobile phase consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous buffer, such as potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate, with the pH adjusted to a suitable value. researchgate.netmagtechjournal.com For instance, a mobile phase of methanol and 0.02 mol/L potassium dihydrogen phosphate solution (with 0.5% triethylamine, adjusted to pH 4.0) has been successfully used. researchgate.net
Detection is typically performed using a UV detector at a wavelength where this compound and its impurities exhibit significant absorbance, such as 220 nm or 240 nm. researchgate.netnih.gov Method validation is performed according to international guidelines to demonstrate the method's suitability, including parameters like linearity, precision, accuracy, and sensitivity (limit of detection and quantification). nih.govajol.info
Table 1: Example of HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | Diamonsil™ C18 (250mm × 4.6mm, 5μm) | researchgate.net |
| Mobile Phase | Methanol: 0.02mol/L Potassium Dihydrogen Phosphate (containing 0.5% TEA, pH 4.0) (32:68, v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | magtechjournal.comajol.info |
| Detection Wavelength | 220 nm | researchgate.net |
| Column Temperature | 30°C | researchgate.net |
| Linear Range | 2.75 to 110 mg/L | researchgate.net |
| Limit of Detection | 1.8 ng | researchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for this compound research, offering higher sensitivity and specificity compared to HPLC with UV detection. sci-hub.se This technique is particularly valuable for the analysis of this compound in complex matrices, such as biological fluids in pharmacokinetic studies, and for the structural characterization of unknown impurities. nih.govresearchgate.netnih.gov
In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for multiple reaction monitoring (MRM), a highly selective and sensitive quantification mode. researchgate.netnih.gov For instance, an HPLC-MS method has been established for analyzing the impurity profile of this compound sodium for injection, where a negative ion scan mode was used. magtechjournal.com
LC-MS/MS is instrumental in identifying and characterizing impurities, even at trace levels. nih.gov By analyzing the fragmentation patterns of ions in the mass spectrometer, researchers can deduce the structures of related substances and degradation products. magtechjournal.com This information is critical for controlling the quality of this compound and optimizing its synthesis process. magtechjournal.com The development of multiplex LC-MS/MS methods allows for the simultaneous determination of multiple antibiotics, which is efficient for therapeutic drug monitoring and pharmacokinetic studies. sci-hub.se
Table 2: Application of LC-MS/MS in this compound and Penicillin Analysis
| Application | LC-MS/MS Technique | Key Findings | Reference |
| Impurity Profiling | HPLC-Q-TOF | Fourteen related substances in this compound sodium were separated and their structures identified. | magtechjournal.com |
| Polymerized Impurity Analysis | 2D LC-IT/TOF MS | Characterized the structures of polymerized impurities in this compound sodium. | nih.gov |
| Pharmacokinetic Studies | LC-MS/MS | Quantification of ampicillin (B1664943) and sulbactam (B1307) in human plasma for clinical studies. | nih.gov |
| Multi-residue Analysis | UPLC-MS/MS | Simultaneous determination of multiple veterinary drugs, including penicillins, in various matrices. | mdpi.com |
This table is generated based on data from the text and is for illustrative purposes.
Gas chromatography (GC) is another separation technique that can be applied to the analysis of this compound. However, due to the low volatility and thermal instability of penicillins, direct analysis by GC is not feasible. mdpi.comcsbsju.edu Therefore, a derivatization step is required to convert this compound into a more volatile and thermally stable compound suitable for GC analysis. jfda-online.comsigmaaldrich.com
The derivatization process typically involves reacting the polar functional groups of the this compound molecule, such as carboxylic acids and amines, with a derivatizing reagent. jfda-online.com Common derivatization techniques for compounds like penicillins include silylation, acylation, and alkylation. jfda-online.com For example, trimethylsilyl (B98337) (TMS) derivatives can be formed using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com The choice of derivatization reagent is crucial for achieving a complete and reproducible reaction. researchgate.net
Once derivatized, the sample can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). This allows for the separation and quantification of the derivatized this compound. While less common than HPLC for routine analysis of this compound, GC-MS can be a valuable tool for specific research applications, particularly for the confirmation of identity and in studies where different selectivity is required. nih.gov
Spectroscopic Methods for Structural Characterization of this compound in Research
Spectroscopic methods are indispensable for the structural elucidation of this compound and the identification of its functional groups. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the detailed molecular structure of organic compounds like this compound. springernature.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the carbon-hydrogen framework of the molecule. researchgate.net
Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in the molecule and their chemical environment. nih.gov The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum help to identify the various proton-containing functional groups and their connectivity. nih.govnih.gov
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. nih.govrsc.org Each unique carbon atom in the this compound structure will give a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the total number of carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic). researchgate.net The chemical shifts of the carbonyl carbons in the β-lactam ring and the amide side chain are particularly characteristic. researchgate.netdoi.org
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, ultimately leading to the complete and unambiguous structural elucidation of this compound and its related impurities. researchgate.net
Table 3: General ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Penicillins
| Functional Group | Approximate Chemical Shift (ppm) | Reference |
| β-Lactam Carbonyl Carbon | 175 - 178 | researchgate.net |
| Amide Carbonyl Carbon | 170 - 175 | rsc.orgresearchgate.net |
| Carboxylic Acid Carbonyl Carbon | 170 - 174 | researchgate.net |
| Aromatic Carbons | 110 - 160 | rsc.org |
| Aliphatic Carbons | 20 - 70 | rsc.orgresearchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. slideshare.net When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbance or transmittance of IR radiation versus frequency (or wavenumber).
The IR spectrum of this compound will show characteristic absorption bands corresponding to its various functional groups. The presence of a strong absorption band in the region of 1760-1780 cm⁻¹ is a hallmark of the carbonyl group in the strained β-lactam ring. slideshare.net Other key functional groups that can be identified include the amide group (C=O stretch around 1650-1680 cm⁻¹ and N-H stretch around 3300 cm⁻¹), the carboxylic acid group (C=O stretch around 1700-1725 cm⁻¹ and broad O-H stretch from 2500-3300 cm⁻¹), and the sulfonate group (S=O stretches). rsc.org
FT-IR (Fourier-transform infrared) spectroscopy, a modern version of the technique, provides higher sensitivity and resolution, making it a valuable tool for the initial characterization of this compound and for confirming the presence of key structural features. slideshare.netnih.gov
Table 4: Characteristic IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| β-Lactam Carbonyl | 1760 - 1780 | C=O Stretch |
| Amide Carbonyl | 1650 - 1680 | C=O Stretch |
| Carboxylic Acid Carbonyl | 1700 - 1725 | C=O Stretch |
| Carboxylic Acid Hydroxyl | 2500 - 3300 (broad) | O-H Stretch |
| Amide N-H | ~3300 | N-H Stretch |
| Sulfonate | 1340-1380 and 1150-1190 | S=O Asymmetric & Symmetric Stretch |
This table is generated based on data from the text and is for illustrative purposes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed in pharmaceutical analysis for the quantification of active pharmaceutical ingredients. The principle of UV-Vis spectroscopy is based on the measurement of the absorption of ultraviolet or visible light by a chemical substance. youtube.com For a given compound, the amount of light absorbed at a specific wavelength is directly proportional to its concentration in the solution, a relationship described by the Beer-Lambert law. This method offers a simple, cost-effective, and rapid approach for determining the concentration of a substance in a sample. youtube.com
In the context of this compound research, UV-Vis spectroscopy can be utilized for quantitative analysis, particularly in bulk drug substance and simple solutions. However, due to the complex structures of many pharmaceutical compounds and the potential for overlapping absorption spectra with other components, direct UV-Vis analysis can be challenging. researchgate.net For instance, the analysis of binary mixtures, such as a penicillin combined with a β-lactamase inhibitor, often results in spectral interference. nih.gov
To overcome these challenges, derivative spectrophotometry can be employed. This technique involves calculating the first or higher-order derivative of the absorption spectrum, which can help to resolve overlapping peaks and enhance the spectral details, allowing for the quantification of an individual component in a mixture. nih.gov For example, a study on the simultaneous determination of ampicillin and sulbactam in a binary mixture successfully utilized first-derivative spectrophotometry to quantify ampicillin at the zero-crossing point of sulbactam. nih.gov A similar approach could be adapted for the quantification of this compound in the presence of other UV-absorbing substances.
The development of a UV-Vis spectroscopic method for this compound quantification would involve several key steps:
Determination of Maximum Absorption Wavelength (λmax): A solution of this compound in a suitable solvent would be scanned across the UV-Vis range (typically 200-800 nm) to identify the wavelength at which maximum absorbance occurs.
Method Validation: The method would need to be validated according to established guidelines to ensure its accuracy, precision, linearity, and range.
Below is an illustrative table of parameters that would be assessed during the validation of a UV-Vis spectroscopic method for this compound.
Table 1: Illustrative Validation Parameters for a UV-Vis Spectroscopic Method for this compound Quantification
| Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov |
| Range | - | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.0% to 102.0% | The closeness of the test results obtained by the method to the true value. |
| Precision (% RSD) | ≤ 2.0% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov |
| Limit of Detection (LOD) | - | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net |
| Limit of Quantitation (LOQ) | - | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net |
Bioanalytical Methods for this compound Detection in Biological Matrices (Non-Human)
Bioanalytical methods are essential for determining the concentration of drugs and their metabolites in biological fluids and tissues. onlinepharmacytech.info In non-clinical research involving animal models, these methods provide crucial data for pharmacokinetic and toxicokinetic studies. For this compound, various bioanalytical techniques can be employed to detect its presence in non-human biological matrices such as plasma, urine, and tissue homogenates. onlinepharmacytech.infonih.gov The choice of method depends on factors like the required sensitivity, selectivity, and the nature of the biological matrix. onlinepharmacytech.info
Commonly used bioanalytical techniques in pharmaceutical research include chromatographic methods, microbiological assays, and immunoassays. nih.govresearchgate.net These methods are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate like this compound in preclinical animal studies.
Microbiological Assays for Potency Determination
Microbiological assays are fundamental in antibiotic research for determining the potency of a substance. nih.govresearchgate.net These assays are based on the principle of comparing the inhibition of growth of a susceptible microorganism by a known concentration of a reference standard antibiotic with the inhibition caused by the test sample of the antibiotic. slideshare.netslideshare.net The potency is a measure of the bioactivity of the antibiotic, which is its ability to produce the desired therapeutic effect. nih.gov
Two primary methods for microbiological assays are the cylinder-plate (or agar (B569324) diffusion) method and the turbidimetric method. slideshare.netslideshare.net
Cylinder-Plate Method: In this method, an agar medium is uniformly seeded with a susceptible test microorganism. The antibiotic solutions (both standard and test sample) are placed in vertical cylinders (or wells cut into the agar). After incubation, the diameter of the zone of growth inhibition around the cylinder is measured. The potency of the test sample is calculated by comparing the size of its inhibition zone to that produced by the standard. researchgate.net
Turbidimetric Method: This method measures the inhibition of microbial growth in a liquid medium. The antibiotic is added to a liquid culture of a susceptible microorganism. After incubation, the turbidity (cloudiness) of the culture, which is an indicator of microbial growth, is measured using a spectrophotometer. The potency of the test antibiotic is determined by comparing the extent to which it inhibits the growth of the microorganism with the inhibition caused by the reference standard. researchgate.netslideshare.net
For this compound, a suitable test microorganism would be selected based on its susceptibility to this specific penicillin. The assay would be standardized and validated to ensure reliable and reproducible results. nih.gov
Table 2: Example of a Microbiological Assay Design for this compound
| Parameter | Specification | Purpose |
|---|---|---|
| Test Microorganism | Staphylococcus aureus ATCC 6538P | A standard, susceptible strain for penicillin assays. nih.gov |
| Culture Medium | Antibiotic Medium 1 (or equivalent) | Provides necessary nutrients for bacterial growth. nih.gov |
| Standard Preparation | This compound Reference Standard | To create a standard curve for potency calculation. slideshare.net |
| Sample Preparation | Research formulation of this compound | To determine the potency of the test article. slideshare.net |
| Incubation Temperature | 32-35°C | Optimal temperature for the growth of the test microorganism. slideshare.net |
| Measurement | Diameter of inhibition zone (mm) or Turbidity (absorbance) | To quantify the extent of microbial growth inhibition. researchgate.netslideshare.net |
Immunoassays (e.g., ELISA) for Research Applications
Immunoassays are highly sensitive and specific analytical methods that utilize the principle of antigen-antibody binding. nih.gov The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used type of immunoassay in pharmaceutical and biomedical research. nih.govcreative-diagnostics.com For the detection of this compound in non-human biological matrices, a competitive ELISA could be developed. nih.gov
In a competitive ELISA for this compound, a known amount of this compound would be coated onto the surface of a microtiter plate. The biological sample (e.g., animal plasma) containing an unknown amount of this compound is mixed with a specific anti-Sulbenicillin antibody and added to the plate. The this compound in the sample will compete with the this compound coated on the plate for binding to the limited amount of antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. Finally, a substrate is added that produces a colored product when acted upon by the enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample. nih.govcreative-diagnostics.com
The development of an ELISA for this compound would require the production of specific antibodies against the drug, which can be a complex process. mdpi.com However, once developed, ELISAs offer a high-throughput and sensitive method for detecting low concentrations of the drug in biological samples, which is particularly useful in preclinical pharmacokinetic studies. creative-diagnostics.comnih.gov
Stability-Indicating Methods Development for Research Formulations of this compound
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. nih.govyoutube.com The development of a robust SIM is a critical aspect of pharmaceutical research and development, as it is essential for assessing the stability of a drug substance and its formulations under various environmental conditions. nih.govnih.gov
For research formulations of this compound, a stability-indicating high-performance liquid chromatography (HPLC) method is typically the method of choice. chromatographyonline.com The development of such a method involves subjecting the this compound formulation to forced degradation (stress testing) conditions. These conditions typically include exposure to acid, base, oxidation, heat, and light. nih.gov The goal of forced degradation is to generate potential degradation products and to demonstrate that the analytical method can effectively separate the intact drug from these degradants. nih.gov
The key steps in developing a stability-indicating HPLC method for this compound would include:
Forced Degradation Studies: Exposing this compound to various stress conditions to generate degradation products.
Chromatographic Method Development: Optimizing the HPLC parameters (e.g., column, mobile phase composition, flow rate, and detector wavelength) to achieve adequate separation of this compound from its degradation products. chromatographyonline.com
Method Validation: Validating the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. nih.gov
Table 3: Illustrative Forced Degradation Conditions for this compound
| Stress Condition | Typical Reagent and Conditions | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2 hours | To assess degradation in acidic conditions. nih.gov |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 30 minutes | To assess degradation in alkaline conditions. nih.gov |
| Oxidation | 3% H₂O₂ at room temperature for 4 hours | To evaluate susceptibility to oxidative degradation. nih.gov |
| Thermal Degradation | 105°C for 24 hours (solid state) | To determine the effect of heat on stability. nih.gov |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) for 24 hours | To assess light sensitivity. nih.gov |
Quality Control and Reference Standard Development for Research Grade this compound
Quality control (QC) in pharmaceutical research ensures that a drug substance meets its established specifications for identity, purity, strength, and quality. merieuxnutrisciences.com For research-grade this compound, a comprehensive set of QC tests is necessary to ensure the reliability and reproducibility of preclinical studies.
The development and use of a well-characterized reference standard are fundamental to all analytical testing for a drug substance. lgcstandards.comsigmaaldrich.com A this compound reference standard would be a highly purified and characterized batch of the compound against which all research batches are compared. The establishment of a reference standard involves extensive testing to confirm its structure and purity.
Key quality control tests for research-grade this compound would typically include:
Identification: Confirming the identity of the compound using techniques like Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Assay: Determining the purity or potency of the this compound, often by a validated HPLC or microbiological method. nih.govnih.gov
Related Substances/Impurities: Quantifying any process-related impurities or degradation products using a stability-indicating HPLC method.
Water Content: Measuring the amount of water in the substance, typically by Karl Fischer titration.
Residual Solvents: Quantifying any organic solvents remaining from the manufacturing process, usually by Gas Chromatography (GC).
International organizations like the World Health Organization (WHO) and national pharmacopeias provide guidelines and establish international reference standards for many antibiotics, which are crucial for the global standardization and quality control of these drugs. lgcstandards.comatcc.org
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ampicillin |
| Sulbactam |
Preclinical Efficacy Studies of Sulbenicillin in Animal Models
Efficacy in Murine Models of Systemic Infection
Systemic infections, such as those caused by Pseudomonas aeruginosa, represent a significant therapeutic challenge. Murine models of systemic infection, often induced by intraperitoneal injection of the pathogen, are standard for assessing the in vivo efficacy of antibiotics.
In a study comparing the in vivo activities of cefsulodin (B1200230), sulbenicillin (B1681181), and gentamicin (B1671437), mice were infected intraperitoneally with P. aeruginosa. The efficacy of these antibiotics was evaluated based on their ability to protect the mice from lethal infection. The results indicated that against strains susceptible to both this compound and gentamicin, cefsulodin was found to be significantly more active than this compound. nih.govnih.gov
**Interactive Table: Comparative Efficacy of this compound in a Murine Systemic Infection Model with *P. aeruginosa***
| Antibiotic | Relative Activity vs. This compound |
|---|---|
| Cefsulodin | 12 to 60 times more active |
| Gentamicin | Similar activity |
Data derived from a study involving intraperitoneal infection in mice with strains susceptible to this compound and gentamicin. nih.govnih.gov
These findings highlight the therapeutic potential of this compound in systemic infections, while also contextualizing its potency relative to other antipseudomonal agents.
Efficacy in Animal Models of Respiratory Tract Infections
Animal models are crucial for understanding the potential effectiveness of antibiotics in treating respiratory tract infections. Common models include murine pneumonia models, which can be induced in both immunocompetent and immunocompromised mice to mimic different patient populations. frontiersin.orgnih.gov These models allow for the evaluation of an antibiotic's ability to reduce bacterial load in the lungs and improve survival rates. nih.govmdpi.com
Efficacy in Animal Models of Urinary Tract Infections
Urinary tract infections (UTIs), including pyelonephritis, are commonly studied in animal models, particularly in rats. These models often involve the direct inoculation of bacteria into the bladder to induce an ascending infection that can progress to the kidneys. ebm-journal.orgnih.gov Such models are invaluable for assessing an antibiotic's ability to prevent kidney scarring and eradicate the infection from the urinary tract. nih.gov For instance, studies have demonstrated the effectiveness of antibiotics like amoxicillin (B794) and gentamicin in rat models of experimental pyelonephritis. nih.gov
Despite the availability of established animal models for UTIs, specific preclinical studies detailing the efficacy of this compound in these models are not extensively documented in the available scientific literature.
Efficacy in Animal Models of Soft Tissue Infections
Preclinical evaluation of antibiotics for soft tissue infections often utilizes murine models, such as those involving subcutaneous or incisional wound infections. nih.govnih.gov These models are instrumental in assessing an antibiotic's ability to control bacterial growth within the skin and underlying tissues. The development of noninvasive imaging techniques, like bioluminescence imaging, has further enhanced the utility of these models by allowing for real-time monitoring of the infection and the therapeutic response. nih.gov
Efficacy Against Multi-Drug Resistant Strains in Animal Models
The rise of multi-drug resistant (MDR) pathogens, particularly P. aeruginosa, necessitates the evaluation of antibiotics in relevant animal models. nih.gov Validated preclinical mouse models for MDR P. aeruginosa infections, including respiratory models, are used to predict the clinical success of new and existing antibiotics. nih.govbiorxiv.org These models can help determine if an antibiotic can overcome specific resistance mechanisms and effectively treat infections caused by these challenging strains.
A study comparing the in vivo efficacy of cefsulodin, this compound, and gentamicin in a murine systemic infection model found that the activity of cefsulodin was significantly impacted by the resistance of P. aeruginosa strains to this compound. nih.gov This suggests that cross-resistance can be a factor in the efficacy of different beta-lactam antibiotics. However, detailed preclinical studies focusing specifically on the efficacy of this compound against a broad range of MDR strains in various animal infection models are limited in the reviewed literature.
Comparison of this compound Efficacy with Other Antimicrobials in Preclinical Models
Direct comparative studies in animal models are essential for understanding the relative efficacy of different antibiotics. In a murine model of systemic infection caused by P. aeruginosa, this compound's efficacy was compared to that of cefsulodin and gentamicin. The study found that against susceptible strains, cefsulodin was substantially more active than this compound, while gentamicin showed similar activity. nih.govnih.gov
In vitro studies have also provided comparative data. One such study indicated that this compound has better antimicrobial activity than carbenicillin (B1668345) against both mucoid and non-mucoid strains of P. aeruginosa.
Interactive Table: In Vivo and In Vitro Efficacy Comparison of this compound
| Comparator | Model/Setting | Finding |
|---|---|---|
| Cefsulodin | Murine Systemic Infection | Cefsulodin is 12-60x more active |
| Gentamicin | Murine Systemic Infection | Similar activity |
| Carbenicillin | In Vitro | This compound has better activity |
Comparative data is essential for positioning a drug within the therapeutic armamentarium. nih.govnih.gov
Dose-Response Relationships and Optimal Dosing Regimens in Animal Studies
Establishing a dose-response relationship is a fundamental aspect of preclinical antibiotic evaluation. These studies aim to determine the optimal dosing regimen that maximizes efficacy while minimizing potential toxicity. nih.gov Animal models of infection are used to explore how different doses of an antibiotic affect bacterial clearance and host survival. nih.gov
While the principles of dose-finding and the establishment of dose-response curves are well-established in preclinical research, specific studies detailing the dose-response relationship and the determination of optimal dosing regimens for this compound in various animal infection models are not extensively reported in the available scientific literature.
Theoretical and Computational Investigations of Sulbenicillin
Molecular Docking Studies with Penicillin-Binding Proteins and Beta-Lactamases
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Sulbenicillin (B1681181), docking studies are crucial for understanding its interaction with its primary targets, Penicillin-Binding Proteins (PBPs), and the enzymes responsible for resistance, β-lactamases. nih.govresearchgate.net
The fundamental mechanism of action for β-lactam antibiotics like this compound involves the acylation of a catalytic serine residue within the active site of PBPs, which are essential for bacterial cell wall synthesis. mdpi.comnih.govnih.gov Docking simulations model how this compound fits into this active site. The process involves preparing the 3D structures of both this compound (the ligand) and the target protein (the receptor), followed by a search algorithm that explores various binding poses, each ranked by a scoring function that estimates the binding affinity. nih.gov
Studies on various penicillins reveal that the binding is governed by a network of interactions. The carboxylate group, common to most penicillins, typically forms critical hydrogen bonds or salt bridges with positively charged or polar residues (like Lysine or Arginine) in the active site, anchoring the molecule correctly. nih.gov The strained β-lactam ring is positioned proximal to the catalytic Serine (e.g., Ser404 in some PBPs), facilitating the nucleophilic attack that leads to the ring-opening and covalent inactivation of the enzyme. nih.govnih.gov
Conversely, docking this compound into the active site of β-lactamases helps elucidate resistance mechanisms. These enzymes also possess a serine-based catalytic mechanism but are shaped to efficiently hydrolyze the β-lactam ring, rendering the antibiotic ineffective before it can reach its PBP target. nih.govnih.gov Docking studies can compare the binding energies and conformations of this compound within PBPs versus β-lactamases, providing insights into its susceptibility to hydrolysis. For instance, a higher (less favorable) binding energy in a β-lactamase active site compared to a PBP active site might suggest a degree of resistance to that enzyme. longdom.org
Interactive Table: Key Amino Acid Residues in PBP Active Sites Interacting with Penicillins
| Residue Type | Example Residue | Role in Binding | Interaction Type |
|---|---|---|---|
| Catalytic Nucleophile | Serine (e.g., Ser460) | Covalently binds to the β-lactam ring | Covalent Bond |
| General Base/Acid | Lysine (e.g., Lys463) | Activates the catalytic serine | Hydrogen Bond, Proton Transfer |
| Anchoring Residues | Serine, Asparagine, Lysine | Binds the carboxylate group of the penicillin | Hydrogen Bond, Salt Bridge |
This table represents typical interactions observed in PBP-penicillin complexes based on computational and structural studies. nih.govacs.org
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, offering deep insights into their intrinsic reactivity. nih.govijirset.com For this compound, these calculations are vital for understanding the chemical basis of its antibacterial activity, which is centered on the reactivity of the β-lactam ring. e-journals.in
DFT methods are used to calculate the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). e-journals.inresearchgate.net The energy gap between HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher chemical reactivity. researchgate.netnih.gov In penicillins, the strained four-membered β-lactam ring significantly influences these orbital energies, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the PBP's catalytic serine. e-journals.in
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would show a strong negative potential around the carboxylate and sulfonate groups, which are key for anchoring to the PBP active site, and a positive potential around the carbonyl carbon of the β-lactam ring, identifying it as the site of nucleophilic attack. researchgate.net
These computational studies can also quantify the stability and strain of the β-lactam ring. By comparing the calculated properties of this compound with those of other penicillins or cephalosporins, researchers can correlate electronic structure with antibacterial efficacy and stability. nih.gov
Interactive Table: Representative Quantum Chemical Descriptors for Penicillins
| Descriptor | Typical Value (Arbitrary Units/eV) | Significance for Reactivity |
|---|---|---|
| EHOMO | ~ -6.0 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| ELUMO | ~ -0.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | A smaller gap suggests higher reactivity. Crucial for the acylation reaction. researchgate.net |
| Dipole Moment (μ) | Variable (e.g., ~5-10 Debye) | Measures the molecule's overall polarity, influencing solubility and interactions in the polar PBP active site. |
| Chemical Hardness (η) | ~ 2.75 eV | Calculated as (ELUMO - EHOMO) / 2. Harder molecules are less reactive. e-journals.in |
Note: The values are illustrative and depend on the specific penicillin derivative and the computational method used (e.g., B3LYP/6-31G). Data is generalized from studies on various penicillins.* nih.gove-journals.inresearchgate.net
Molecular Dynamics Simulations of this compound-Target Interactions
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the drug and its target protein over time. nih.govnih.gov An MD simulation of a this compound-PBP or this compound-β-lactamase complex reveals the stability of the binding pose, the flexibility of different parts of the complex, and the specific interactions that persist over time. nih.govnih.gov
The simulation starts with the docked complex placed in a simulated physiological environment (a box of water molecules and ions). The forces on every atom are calculated, and the system is allowed to evolve over nanoseconds. nih.gov Key analyses performed on the resulting trajectory include:
Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms from their initial position over time. A stable, plateauing RMSD curve suggests that the protein-ligand complex has reached equilibrium and is stable. nih.govnih.govgithub.io
Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for each individual amino acid residue (or for atoms in the ligand). github.io It highlights which parts of the protein are flexible and which are rigid. High fluctuations in the active site loops might indicate conformational changes necessary for binding or catalysis. nih.govresearchgate.net
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between this compound and the protein throughout the simulation, identifying the most persistent and crucial interactions for stable binding. acs.org
MD simulations can reveal allosteric communication pathways, where binding at one site affects the conformation and activity at a distant site. acs.org For example, simulations could show how binding of this compound in the active site of a PBP induces conformational changes that stabilize the inhibitory complex. acs.org They can also explain resistance, for instance, by showing how mutations in a PBP alter its dynamics, leading to a less stable interaction with the antibiotic. nih.gov
Interactive Table: Interpreting Molecular Dynamics Simulation Data
| Analysis Type | What it Measures | Interpretation of Results |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Conformational stability of the protein-ligand complex over time. github.io | A low, stable plateau indicates a stable binding complex. Large, continuous increases suggest instability. |
| RMSF (Root-Mean-Square Fluctuation) | Flexibility of individual residues or ligand atoms. github.io | High RMSF values indicate flexible regions (e.g., loops, ligand side chains). Low values indicate stable regions. |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond exists. | High occupancy (>70%) indicates a stable and important interaction for ligand binding. |
| Binding Free Energy (e.g., MM-PBSA) | Estimation of the binding affinity of the ligand to the protein. nih.gov | More negative values indicate stronger, more favorable binding. |
QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Analogs
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org For this compound, a QSAR study would involve a dataset of penicillin analogs with varying structural modifications and their corresponding measured antibacterial activities (e.g., Minimum Inhibitory Concentration, MIC).
The process involves several steps:
Data Set Collection: A series of penicillin analogs with known biological activities is assembled. nih.gov
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, topological indices) or 3D descriptors (e.g., molecular shape, surface area). nih.gov Key descriptors for penicillins often include electrotopological state (E-State) indices, which encode information about electronic and topological characteristics, and molecular connectivity indices. nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested. Internal validation (e.g., leave-one-out cross-validation, q²) and external validation (predicting the activity of a separate test set of molecules, R²pred) are performed. mdpi.comimrpress.com
A QSAR model for penicillin analogs could reveal that factors like the hydrophobicity of the side chain, the presence of aromatic rings, and specific electronic features are crucial for potent antibacterial activity or for binding to serum proteins. nih.gov Such models are highly valuable for predicting the activity of newly designed, unsynthesized this compound analogs, thereby prioritizing the most promising candidates for synthesis and testing. ibmc.msk.ru
Interactive Table: Common Descriptors and Validation Metrics in Penicillin QSAR Studies
| Category | Parameter | Description | Typical Target Value |
|---|---|---|---|
| Descriptors | Topological Indices (e.g., Chi indices) | Describe molecular branching and connectivity. | N/A |
| E-State Indices | Combine electronic and topological information for each atom. nih.gov | N/A | |
| AlogP | A measure of the molecule's hydrophobicity. | N/A | |
| Validation Metrics | R² (Coefficient of Determination) | Measures how well the model fits the training data. | > 0.6 |
| q² (Cross-validated R²) | Measures the internal predictive ability of the model. mdpi.com | > 0.5 |
De Novo Drug Design Approaches Inspired by the this compound Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific biological target. researchgate.net The this compound structure serves as an excellent starting point or "scaffold" for such approaches due to its proven antibacterial efficacy.
There are two main strategies:
Structure-Based De Novo Design: This method uses the 3D structure of the target protein (e.g., a PBP or a β-lactamase). Algorithms place small molecular fragments (atoms or functional groups) into the active site and then grow or link them to create a complete molecule that has optimal steric and electronic complementarity with the target. mdpi.com Starting with the core β-lactam-thiazolidine ring of this compound, a de novo algorithm could explore novel side chains to enhance binding affinity for PBPs or to block access for β-lactamase enzymes.
Ligand-Based De Novo Design (Scaffold Hopping): When a high-resolution target structure is unavailable, this approach uses the structure of a known active ligand like this compound. The existing scaffold is replaced with a different chemical moiety (scaffold hopping) while preserving the key pharmacophoric features (see section 9.6) responsible for biological activity. researchgate.netnih.gov This can lead to the discovery of entirely new chemical classes of antibiotics that retain the antibacterial mechanism of this compound but may possess improved properties, such as oral bioavailability or resistance to hydrolysis. researchgate.net
These computational methods can generate vast libraries of virtual compounds inspired by the this compound scaffold, which can then be filtered for drug-like properties and prioritized for synthesis. researchgate.netresearchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design Related to this compound
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract 3D arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. For a penicillin like this compound, a pharmacophore model is derived by superimposing the structures of several active penicillin analogs and identifying the common chemical features and their spatial relationships.
A typical pharmacophore model for a PBP inhibitor based on the penicillin scaffold would include:
A Hydrogen Bond Acceptor: Corresponding to the carbonyl oxygen of the β-lactam ring.
An Anionic/Negative Ionizable Group: Representing the carboxylate group, which is crucial for anchoring in the PBP active site. mdpi.com
A Second Anionic Group: In the case of this compound, the sulfonate (SO₃⁻) group on the side chain provides an additional key interaction point.
A Hydrophobic/Aromatic Feature: Representing the phenyl group of the side chain, which often makes favorable hydrophobic interactions within the active site.
Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large databases of chemical compounds. Molecules from the database that match the pharmacophore's features and geometry are identified as potential hits. This ligand-based approach is powerful because it does not require a known 3D structure of the target protein and can identify structurally diverse molecules that share the same mechanism of action as this compound. nih.gov
Interactive Table: Key Pharmacophoric Features of Penicillin-Type Inhibitors
| Pharmacophoric Feature | Corresponding Chemical Group in this compound | Purpose in Binding |
|---|---|---|
| Anionic Feature 1 | Carboxylate group (-COOH) | Anchors the molecule in the active site via interaction with basic residues (e.g., Lysine). |
| Anionic Feature 2 | Sulfonate group (-SO₃H) | Provides an additional strong anchoring point, enhancing binding affinity. |
| Hydrogen Bond Acceptor | β-lactam carbonyl oxygen (=O) | Interacts with backbone amides in the oxyanion hole, stabilizing the tetrahedral intermediate during acylation. |
| Hydrophobic/Aromatic Center | Phenyl ring | Makes van der Waals or hydrophobic contacts with nonpolar residues in the active site. |
Future Directions and Emerging Research Avenues for Sulbenicillin
Exploration of Novel Synergistic Combinations for Preclinical Evaluation
The exploration of synergistic combinations of sulbenicillin (B1681181) with other antimicrobial agents is a critical area for future preclinical research. The goal is to identify pairings that exhibit enhanced efficacy against resistant pathogens. Historical data indicates that this compound has been effectively used in combination with dibekacin (B1670413) wikipedia.org. Another study highlighted the combined action of this compound and gentamicin (B1671437) nih.gov.
Future in vitro studies could expand on these findings by investigating this compound's synergy with a broader range of antibiotics, including different classes of β-lactams, aminoglycosides, and fluoroquinolones. A key area of interest is the combination with β-lactamase inhibitors. While classic inhibitors like clavulanic acid, sulbactam (B1307), and tazobactam have been successful, the evolution of β-lactamases necessitates the exploration of newer inhibitors such as avibactam and vaborbactam in combination with this compound nih.govhardydiagnostics.com.
Preclinical evaluation of such combinations would typically involve checkerboard assays and time-kill curve analyses to determine the nature of the interaction (synergistic, additive, or antagonistic) against a panel of clinically relevant, multidrug-resistant bacteria nih.gov. Recent research has demonstrated the potential of triple-drug combinations, such as an antibiotic with both a metallo-β-lactamase (MBL) and a serine-β-lactamase (SBL) inhibitor, to achieve broader coverage against resistant strains ox.ac.uknews-medical.net. This approach could be a promising avenue for this compound research.
Development of Advanced Delivery Systems for Research Applications (e.g., nanocarriers for in vitro or animal studies)
Advanced drug delivery systems, particularly nanocarriers, offer a promising strategy to enhance the efficacy of antibiotics in research settings. For this compound, the development of nanoparticle-based delivery systems could be explored to improve its stability and target-site concentration in in vitro and animal models.
While specific research on this compound nanocarriers is not yet prevalent, studies on other β-lactam antibiotics provide a strong rationale for this approach. For instance, penicillin G acylase has been immobilized on iron oxide nanoparticles for the synthesis of ampicillin (B1664943), demonstrating the compatibility of penicillins with nanoparticle technology biotech-asia.org. Furthermore, antibiotic nanoparticles have been developed to improve infiltration into tumor masses to target intratumoral microbiota, showcasing the potential for targeted delivery mdpi.com.
Future research could focus on encapsulating this compound in various nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles. These systems could be designed to protect the β-lactam ring from degradation, facilitate transport across biological membranes, and potentially overcome certain resistance mechanisms. In vitro studies would be essential to characterize the release kinetics and antibacterial activity of these formulations against target pathogens.
Re-evaluation of this compound Against Emerging Resistant Pathogens in vitro
The ever-evolving landscape of antibiotic resistance necessitates the periodic re-evaluation of older antibiotics against contemporary, multidrug-resistant (MDR) pathogens. In vitro studies are crucial to determine the current spectrum of activity for this compound and to identify any potential utility against newly emerging resistant strains.
A previous study evaluated the in vitro antibacterial activity of this compound against multiresistant strains and found it to be as active as carbenicillin (B1668345) and piperacillin (B28561), with a higher killing rate than carbenicillin nih.gov. Another investigation compared its activity against mucoid and non-mucoid strains of Pseudomonas aeruginosa, indicating better activity than carbenicillin but slightly lower than piperacillin and cefotaxime nih.gov.
Future research should involve comprehensive in vitro susceptibility testing of this compound against a diverse panel of recent clinical isolates, including carbapenem-resistant Enterobacteriaceae (CRE), MDR Pseudomonas aeruginosa, and Acinetobacter baumannii. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determinations will be fundamental in assessing its potency. Such studies will provide valuable data on whether this compound retains activity against pathogens that have developed resistance to other β-lactam antibiotics.
**Table 1: Comparative In Vitro Activity of this compound and Other β-Lactam Antibiotics Against *Pseudomonas aeruginosa***
| Antibiotic | Activity Comparison | Key Findings |
|---|---|---|
| This compound | Better than Carbenicillin | Showed superior anti-microbial activity in almost all tests conducted. |
| This compound | Somewhat lower than Piperacillin | Piperacillin's effectiveness is highly dependent on the inoculum size. |
| This compound | Somewhat lower than Cefotaxime | Cefotaxime has a less favorable MBC to MIC ratio. |
This table is based on data from a study comparing the in vitro antibacterial activity of this compound against Pseudomonas aeruginosa strains. nih.gov
Biotechnological Production and Sustainable Synthesis Research of this compound
Developing sustainable and efficient methods for antibiotic production is a growing area of research. For this compound, future investigations could focus on biotechnological and green chemistry approaches to synthesis.
Currently, a known preparation method for this compound sodium involves a multi-step chemical synthesis process google.com. While effective, chemical synthesis can generate significant waste. Biotechnological methods, such as enzymatic synthesis, offer a more environmentally friendly alternative. Research has shown that various penicillins can be synthesized in vitro by the direct N-acylation of 6-aminopenicillanic acid (6-APA) using the enzyme acyl-CoA: 6-APA acyltransferase from Penicillium chrysogenum nih.govnih.gov. The enzymatic synthesis of other penicillins, like ampicillin and amoxicillin (B794), using immobilized penicillin G acylase has also been demonstrated biotech-asia.orgrsc.org.
Future research could explore the feasibility of a similar enzymatic approach for this compound synthesis. This would involve identifying or engineering an enzyme capable of utilizing a sulfophenylacetyl precursor. Success in this area could lead to a more sustainable and potentially cost-effective production process.
Application of Artificial Intelligence and Machine Learning in this compound Research
AI and ML algorithms can be used to accelerate the discovery of novel synergistic antibiotic combinations. By analyzing large datasets of antibiotic interactions and bacterial genomics, these models can predict which drug pairings are most likely to be effective against specific resistant pathogens nih.gov. This could guide the preclinical evaluation of this compound combinations mentioned in section 10.1.
Mechanistic Insights into Environmental Degradation and Persistence in Research Settings
The environmental fate of antibiotics is a significant concern due to the potential for promoting antibiotic resistance in the environment. researchgate.netcolab.wsnih.gov Research into the environmental degradation and persistence of this compound is an important, yet under-explored, area.
The β-lactam ring, characteristic of penicillins, is susceptible to hydrolysis under various conditions, including extremes in pH and the presence of β-lactamase enzymes researchgate.netcetjournal.it. The persistence of β-lactam antibiotics in the environment can vary, with some, like penicillins and cephalosporins, being prone to hydrolysis over days to weeks in surface waters nih.gov. However, the specific degradation pathways and persistence of this compound in different environmental matrices (e.g., soil, water) have not been extensively studied.
Future research should focus on elucidating the abiotic and biotic degradation mechanisms of this compound. This would involve laboratory studies to determine its hydrolysis kinetics under different pH and temperature conditions, as well as its susceptibility to biodegradation by environmental microorganisms. Understanding the environmental persistence of this compound and its degradation products is crucial for assessing its potential ecological impact in research settings and beyond. The accumulation of antibiotics in the environment can threaten aquatic life and contribute to the development of resistant bacterial strains researchgate.netcolab.wsresearchgate.net.
Structural Modification for Overcoming Specific Resistance Mechanisms: Future Research Directions
One of the primary mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which inactivate the drug by hydrolyzing the β-lactam ring nih.gov. A key area for future research is the structural modification of this compound to create new analogues that can evade or inhibit these resistance mechanisms.
The development of semisynthetic penicillins has historically been a successful strategy to broaden their spectrum of activity and overcome resistance nih.govnih.gov. For this compound, future research could focus on modifying its side chain to enhance its stability against various classes of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases.
Another approach is the design of this compound derivatives that have a dual function: inhibiting penicillin-binding proteins (PBPs) and also inhibiting β-lactamases. Computational modeling and medicinal chemistry approaches can be employed to design and synthesize novel this compound analogues with improved properties. These new compounds would then require thorough in vitro evaluation to assess their antibacterial activity and stability against a panel of resistant pathogens. The development of β-lactamase inhibitors that can be co-administered with this compound is another viable strategy to restore its efficacy against resistant bacteria hardydiagnostics.comnih.govacs.org.
Q & A
Q. What are the standard protocols for synthesizing Sulbenicillin, and how can purity be validated?
Methodological Answer: this compound synthesis typically involves β-lactam ring formation followed by side-chain modification. Key steps include:
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization.
- Characterization: Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., -NMR for proton environments, -NMR for carbon backbone) and high-performance liquid chromatography (HPLC) for purity assessment (>95% purity threshold). For novel derivatives, elemental analysis (C, H, N) is required to confirm stoichiometry .
- Reproducibility: Document solvent ratios, reaction temperatures, and catalyst concentrations. Provide raw spectral data in supplementary materials to enable replication .
Q. How is this compound’s antibacterial efficacy quantitatively assessed in vitro?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC): Conduct broth microdilution assays per CLSI guidelines. Use Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) as reference strains. Report MIC values as the lowest concentration inhibiting visible growth after 18–24 hours.
- Time-Kill Kinetics: Perform time-dependent assays (0–24 hrs) with colony-forming unit (CFU) counts at intervals. Use nonlinear regression to model bactericidal activity.
- Controls: Include positive (e.g., ampicillin) and negative (vehicle-only) controls. Statistical analysis (e.g., ANOVA) must account for batch-to-batch variability .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s synergy with β-lactamase inhibitors?
Methodological Answer:
- Checkerboard Assay: Prepare a 96-well plate with this compound (0–256 µg/mL) and a β-lactamase inhibitor (e.g., clavulanic acid, 0–8 µg/mL). Calculate fractional inhibitory concentration indices (FICIs):
- Synergy: FICI ≤0.5
- Antagonism: FICI >4
- Mechanistic Validation: Use fluorescence-based β-lactamase activity assays to quantify inhibitor efficacy. Monitor hydrolysis rates of nitrocefin (a chromogenic substrate) with/without inhibitors .
- Statistical Power: Use a sample size calculator (e.g., G*Power) to ensure adequate replicates (n ≥6) for detecting synergy with 80% power .
Q. How should contradictions in this compound’s pharmacokinetic (PK) data across studies be resolved?
Methodological Answer:
- Meta-Analysis Framework:
- Data Harmonization: Normalize parameters (e.g., AUC, ) across species (rats vs. humans) using allometric scaling.
- Covariate Analysis: Identify confounding variables (e.g., renal function, dosing intervals) via mixed-effects modeling.
- Sensitivity Testing: Exclude outliers using Cook’s distance (>4/n threshold).
- In Silico Modeling: Apply physiologically based pharmacokinetic (PBPK) models (e.g., GastroPlus) to simulate human PK profiles and validate against clinical data .
- Transparency: Publish raw datasets and modeling code in repositories like Zenodo to enable independent verification .
Q. What strategies mitigate resistance development during prolonged this compound exposure in bacterial populations?
Methodological Answer:
- Serial Passage Experiments: Expose Pseudomonas aeruginosa to sub-MIC this compound for 30 generations. Isolate colonies every 5 generations for MIC testing and whole-genome sequencing (Illumina NovaSeq).
- Resistance Mechanisms: Identify mutations in penicillin-binding proteins (PBPs) or efflux pump regulators (e.g., mexR). Use CRISPR interference to validate gene contributions.
- Combination Therapy Testing: Pair this compound with efflux pump inhibitors (e.g., PAβN) to assess resistance reversal. Report fractional inhibition with/without adjuvants .
Methodological and Reporting Standards
Q. What are the best practices for documenting this compound’s in vivo toxicity profiles?
Methodological Answer:
- Animal Models: Use CD-1 mice or Sprague-Dawley rats (n ≥8/group) for acute toxicity (single dose, 14-day observation) and subchronic studies (28-day repeated dosing).
- Endpoints: Measure serum creatinine (renal toxicity), alanine aminotransferase (hepatic toxicity), and histopathology (H&E staining).
- Reporting: Adhere to ARRIVE guidelines: Include randomization methods, blinding protocols, and exact p-values (not thresholds like "p<0.05") .
Q. How should conflicting data on this compound’s stability under varying pH conditions be addressed?
Methodological Answer:
- Stability Chambers: Incubate this compound in buffers (pH 2–9) at 37°C. Sample at 0, 1, 3, 7 days. Quantify degradation via HPLC-UV (λ=254 nm).
- Kinetic Modeling: Fit data to first-order decay models (). Compare half-lives across pH levels.
- Error Sources: Report buffer preparation details (ionic strength, counterion effects) and temperature control (±0.5°C tolerance) .
Data Sharing and Reproducibility
Q. What supplementary materials are critical for replicating this compound-related studies?
Methodological Answer:
- Essential Files:
- Synthetic procedures (video protocols preferred).
- Raw NMR spectra (FID files) and HPLC chromatograms.
- Animal ethics committee approvals (IACUC numbers).
- Metadata: Describe instrument calibration (e.g., NMR shim settings) and software versions (e.g., MestReNova for spectra analysis). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for dataset curation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
